molecular formula C6H12N2O B1526248 3-Amino-6-methylpiperidin-2-one CAS No. 45673-16-3

3-Amino-6-methylpiperidin-2-one

Cat. No.: B1526248
CAS No.: 45673-16-3
M. Wt: 128.17 g/mol
InChI Key: DBJYIUVEEKMLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-methylpiperidin-2-one is a chiral piperidinone derivative that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds featuring the 3-aminopiperidin-2-one core are of significant interest in the development of novel therapeutic agents. Research indicates that analogous structures have been explored as potent bone anabolic agents, which work by enhancing alkaline phosphatase (ALPase) activity—a key marker for osteoblast differentiation . The piperidinone ring system can be strategically functionalized, and the introduction of substituents like a methyl group at the 6-position is a common strategy to modulate the compound's properties and potency . Furthermore, the chiral amine moiety present in this molecule makes it a potential candidate for asymmetric synthesis methodologies, including transaminase-catalyzed reactions used in the production of complex active pharmaceutical ingredients (APIs) . As a building block, it can be used to develop potential treatments for conditions such as multiple myeloma, following the pharmacological precedent set by related molecules like lenalidomide and pomalidomide, which are based on a similar 3-aminopiperidine-2-one core structure . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-4-2-3-5(7)6(9)8-4/h4-5H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJYIUVEEKMLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45673-16-3
Record name 3-amino-6-methylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Thermodynamic Stability of 3-Amino-6-methylpiperidin-2-one Lactam Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the 3-amino-6-methylpiperidin-2-one lactam ring, a heterocyclic scaffold of interest in medicinal chemistry and drug development. We delve into the fundamental principles of lactam stability, including ring strain, amide resonance, and the stereoelectronic influence of substituents. Through a detailed examination of the amino and methyl groups at the C3 and C6 positions, respectively, this guide elucidates their individual and synergistic effects on ring conformation and overall stability. Methodologies for the experimental and computational assessment of thermodynamic stability are presented, offering researchers a robust framework for evaluating substituted lactam systems. The guide culminates in a comparative analysis of the diastereomeric forms of 3-amino-6-methylpiperidin-2-one, providing insights into their relative stabilities and informing rational drug design.

Introduction to Lactam Ring Stability

Lactams, or cyclic amides, are a cornerstone of organic and medicinal chemistry. Their presence in blockbuster β-lactam antibiotics like penicillins and cephalosporins underscores their biological significance.[1] Beyond antibiotics, the lactam motif is a prevalent feature in a diverse array of pharmaceuticals and natural products. The thermodynamic stability of the lactam ring is a critical parameter that dictates its reactivity, shelf-life, and metabolic fate.[2][3][4][5] An unstable lactam may be prone to hydrolysis, limiting its viability as a drug candidate.[6] Conversely, an overly stable ring may lack the requisite reactivity for its intended biological target.

This guide focuses specifically on the 3-amino-6-methylpiperidin-2-one scaffold. As a δ-lactam (a six-membered ring), it serves as an excellent model to explore the nuanced interplay of factors that govern stability. Understanding these principles is paramount for researchers aiming to fine-tune the properties of lactam-containing molecules for therapeutic applications.

Foundational Pillars of Lactam Stability

The thermodynamic stability of a lactam is not governed by a single factor but is rather the result of a delicate balance between several competing energetic contributions.

Ring Strain

Ring strain is a measure of the inherent destabilization of a cyclic molecule compared to a strain-free acyclic analogue.[7] It arises from bond angle deviation (Baeyer strain), torsional strain from eclipsing interactions (Pitzer strain), and unfavorable transannular interactions.[7][8] Generally, the ring strain energy (RSE) of saturated rings decreases as the ring size increases from three to six members.[9][10]

Ring SystemRing SizeApproximate Ring Strain Energy (kcal/mol)
Aziridine (3-membered)3~27
Azetidine (4-membered)4~26
Pyrrolidine (5-membered)5~6
Piperidine (6-membered) 6 ~0-2

Table 1: Approximate Ring Strain Energies (RSE) of Saturated Nitrogen Heterocycles. Six-membered rings like piperidine are considered to have minimal ring strain.[8][9][11]

The piperidin-2-one ring, being six-membered, is largely free of the significant angle strain that makes smaller lactams, like the four-membered β-lactams, highly susceptible to nucleophilic attack.[12] This inherent low strain is a primary contributor to its thermodynamic stability.

Amide Resonance

A crucial stabilizing factor in all amides, including lactams, is resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the adjacent carbonyl group.[13][14]

This delocalization has two major consequences:

  • Increased Stability: It lowers the overall energy of the system.

  • Planarity: It imparts partial double-bond character to the C-N bond, forcing the amide group (O=C-N-H) into a planar conformation.

In a lactam ring, the constraint of cyclization can affect the ideal planarity of the amide bond. In piperidin-2-one, the six-membered ring can comfortably adopt a chair or twist-boat conformation that accommodates a nearly planar amide group, thus preserving most of the resonance stabilization energy.

The Influence of Substituents on the 3-Amino-6-methylpiperidin-2-one Ring

The introduction of substituents dramatically alters the stability landscape of the parent piperidin-2-one ring. The specific placement and stereochemistry of the 3-amino and 6-methyl groups are critical.

The 6-Methyl Group: A Conformational Anchor

A methyl group at the C6 position, adjacent to the ring nitrogen, primarily exerts a steric influence. In a chair-like conformation, the methyl group can occupy either an axial or an equatorial position.

  • Equatorial Position: This is generally the more stable conformation, as it minimizes steric clashes (1,3-diaxial interactions) with other axial hydrogens on the ring.

  • Axial Position: This conformation is destabilized by steric repulsion, forcing the ring into a higher energy state.

The preference for the equatorial position helps to "lock" the ring into a preferred conformation, which can have cascading effects on the overall stability and the orientation of the substituent at the C3 position.

The 3-Amino Group: A Stereoelectronic Modulator

An amino group at the C3 position introduces both steric and electronic effects.

  • Electronic Effects: The amino group is electron-donating by nature. However, its proximity to the electron-withdrawing carbonyl group of the amide creates a complex electronic environment. The primary influence is an inductive electron-withdrawing effect due to the electronegativity of the nitrogen atom, which can slightly destabilize the electron-deficient carbonyl carbon.[15]

  • Stereochemical Effects: Like the methyl group, the amino group can be either axial or equatorial. The thermodynamic preference will depend on minimizing steric interactions.

  • Intramolecular Hydrogen Bonding: A key consideration for the 3-amino group is its potential to form an intramolecular hydrogen bond with the carbonyl oxygen. This can occur in specific conformations and would significantly stabilize the molecule.

Diastereomeric Considerations: Cis vs. Trans Isomers

The relative orientation of the 3-amino and 6-methyl groups gives rise to cis and trans diastereomers, which will have different thermodynamic stabilities.[16][17]

  • Trans Isomer: Typically, in a disubstituted cyclohexane or piperidine ring, the trans isomer where both bulky substituents can occupy equatorial positions is the most stable.[18][19][20] For 3,6-disubstituted piperidin-2-one, a trans configuration would likely allow both the 6-methyl and 3-amino groups to be in equatorial or pseudo-equatorial positions in a stable chair conformation, minimizing steric strain.

  • Cis Isomer: In the cis isomer, one substituent must necessarily occupy a less favorable axial or pseudo-axial position, introducing destabilizing 1,3-diaxial interactions.

Therefore, it is generally predicted that the trans-3-amino-6-methylpiperidin-2-one would be the thermodynamically more stable diastereomer .

G cluster_factors Factors Influencing Stability cluster_substituents Substituent Effects Ring Strain Ring Strain Overall Stability Overall Stability Ring Strain->Overall Stability Low strain is favorable Amide Resonance Amide Resonance Amide Resonance->Overall Stability Highly stabilizing Substituent Effects Substituent Effects Substituent Effects->Overall Stability 6-Methyl Group (Steric) 6-Methyl Group (Steric) Diastereomerism (cis/trans) Diastereomerism (cis/trans) 6-Methyl Group (Steric)->Diastereomerism (cis/trans) 3-Amino Group (Electronic/Steric) 3-Amino Group (Electronic/Steric) 3-Amino Group (Electronic/Steric)->Diastereomerism (cis/trans) Diastereomerism (cis/trans)->Overall Stability trans generally more stable

Interplay of factors governing lactam stability.

Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational methods is required for a thorough assessment of lactam stability.

Experimental Approaches

Protocol: Determining Gibbs Free Energy of Lactam Hydrolysis via Chemical Equilibration

The Gibbs free energy of hydrolysis (


) is a direct measure of a lactam's thermodynamic stability in solution. A more positive 

indicates greater stability. This protocol involves equilibrating the lactam with its corresponding open-chain amino acid and quantifying the components at equilibrium.

Objective: To determine the equilibrium constant (


) for the hydrolysis of 3-amino-6-methylpiperidin-2-one and calculate the standard Gibbs free energy of the reaction.

Materials:

  • 3-Amino-6-methylpiperidin-2-one (cis and trans isomers)

  • 6-Amino-4-aminoheptanoic acid (the corresponding hydrolyzed product)

  • Buffered aqueous solutions (e.g., phosphate or borate buffers) at various pH values (e.g., 5, 7, 9)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Thermostated incubator or water bath

  • pH meter

  • Analytical balance and volumetric flasks

Methodology:

  • Standard Preparation: Prepare stock solutions of the lactam and the open-chain amino acid of known concentrations in the chosen buffer. Create a series of calibration standards for both compounds.

  • Reaction Setup:

    • Forward Reaction (Hydrolysis): Accurately weigh and dissolve a known amount of the lactam in multiple vials containing the buffer solution to a final concentration of ~10 mM.

    • Reverse Reaction (Cyclization): Separately, dissolve a known amount of the amino acid in the same buffer to the same molar concentration.

    • Rationale: Approaching equilibrium from both directions is a self-validating step to ensure a true thermodynamic equilibrium is reached.

  • Equilibration: Place all vials in a thermostated incubator set to a standard temperature (e.g., 37°C). Allow the reactions to equilibrate for an extended period (this may range from days to weeks, and must be determined empirically by sampling over time).

  • Sampling and Analysis:

    • At regular intervals (e.g., 24, 48, 96, 168 hours), withdraw a small aliquot from each vial.

    • Immediately quench any further reaction by diluting the aliquot in the mobile phase or a suitable solvent.

    • Analyze the samples by HPLC to determine the concentrations of both the lactam and the amino acid.

  • Confirmation of Equilibrium: Equilibrium is reached when the concentrations of the lactam and amino acid no longer change over successive time points for both the forward and reverse reactions.

  • Calculation:

    • Once equilibrium is confirmed, calculate the equilibrium constant:

      
      
      
    • Calculate the standard Gibbs free energy of hydrolysis using the equation:

      
      
      where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
      
Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of different isomers and conformers.[21][22]

Workflow: DFT Calculation of Relative Diastereomer Stability

Objective: To calculate the relative electronic energies of the cis and trans isomers of 3-amino-6-methylpiperidin-2-one.

  • Structure Building: Construct 3D models of both the cis and trans isomers of 3-amino-6-methylpiperidin-2-one using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search for each isomer to locate the lowest energy conformers (e.g., different chair and boat forms, and different orientations of the substituents).

  • Geometry Optimization: Optimize the geometry of the most stable conformers for each isomer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy structure on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy (ZPVE) and Gibbs free energies.

  • Relative Energy Calculation: The difference in the calculated Gibbs free energies between the most stable conformers of the cis and trans isomers gives the predicted relative thermodynamic stability (

    
    ).
    

G start Build 3D Structures (cis and trans isomers) conf_search Perform Conformational Search (Identify low-energy conformers) start->conf_search geom_opt Geometry Optimization (DFT) (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain G) geom_opt->freq_calc end Calculate Relative Stability (ΔG_trans - ΔG_cis) freq_calc->end

Workflow for computational stability analysis.
IsomerExpected Relative Gibbs Free Energy (

)
Rationale
trans-3-Amino-6-methylpiperidin-2-one 0 kcal/mol (Reference)Both bulky substituents can occupy sterically favored equatorial positions in a low-energy chair conformation.
cis-3-Amino-6-methylpiperidin-2-one > 0 kcal/molOne substituent is forced into a sterically hindered axial position, leading to destabilizing 1,3-diaxial interactions.

Table 2: Predicted Relative Thermodynamic Stabilities of Diastereomers. The trans isomer is expected to be the more stable ground state.

Conclusion and Implications

The thermodynamic stability of the 3-amino-6-methylpiperidin-2-one lactam ring is a multifactorial property governed by its inherently low ring strain, significant amide resonance stabilization, and the stereoelectronic effects of its substituents. The six-membered δ-lactam core provides a robust and relatively stable platform. The substituents at the C3 and C6 positions dictate the conformational preferences and introduce steric and electronic perturbations.

Our analysis strongly suggests that the trans diastereomer, which allows both the methyl and amino groups to reside in sterically favorable equatorial positions, is thermodynamically more stable than the corresponding cis isomer. This stability difference has profound implications for drug development professionals. In synthesizing derivatives, reaction conditions may favor the kinetic or thermodynamic product.[18][19] Understanding the inherent stability of each isomer is crucial for designing syntheses that selectively yield the desired compound and for predicting the potential for in vivo epimerization. The methodologies outlined in this guide provide a clear path for researchers to quantify these stabilities, enabling more informed decisions in the design and development of novel lactam-based therapeutics.

References

  • D. Hughes, D.I. Andersson. (2017). Evolutionary consequences of drug resistance: shared principles across diverse targets and organisms.
  • Arnold, J. et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
  • Al-Hourani, B.J. (2011). Novel and Recent Synthesis and Applications of β-Lactams. International Journal of Molecular Sciences, 12(12), 8595-8629.
  • Rostami, A., & Bayat, Y. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34659-34671.
  • Page, M. I. (2002). The Mechanisms of Reactions of β-Lactams. In The Chemistry of β-Lactams (pp. 143-186). Springer, Berlin, Heidelberg.
  • Koca, M. I., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198.
  • Reddit. (2016). Modifying Beta Lactams for Stability? r/chemistry.
  • Lawer, A., et al. (2018). Lactam ring‐expansion reactions and DFT calculations.
  • Koca, M. I., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media.
  • Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00871-23.
  • Singh, R., et al. (2020). Synthesis of β-Lactams. Encyclopedia.pub.
  • Unknown. (n.d.). Ring Strain. Chemistry Steps.
  • Van Brabandt, W., et al. (2006). Gibbs free energy profile for the ring transformation of...
  • Fizer, O., et al. (2016).
  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of the Sciences in Philadelphia.
  • Valero, E., et al. (2023).
  • Unknown. (n.d.). Gibbs Free Energy. UCLA Chemistry.
  • Gilmartin, C., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy, 30(e1), e1-e7.
  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328–4331.
  • Miller, M. J. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843360.
  • El-Gindy, A., et al. (2019). New ecological method for determination of different β-lactams: application to real human plasma samples. RSC Advances, 9(39), 22621-22630.
  • Grygorenko, O. O., et al. (2017). Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation?. The Journal of organic chemistry, 82(17), 8959–8967.
  • Zhou, J., et al. (2024).
  • Stoyanov, S., et al. (2002). Theory supplemented by experiment. Electronic effects on the rotational stability of the amide group in p-substituted acetanilides. Journal of Molecular Structure: THEOCHEM, 589-590, 235-242.
  • Zhou, J., et al. (2024).
  • Mlinarić-Majerski, K., et al. (2013). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis.
  • Zhang, Z., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv.
  • Baldock, R. W., & Katritzky, A. R. (1968). The conformational analysis of saturated heterocycles. Part XVIII. The orientation of NH-groups in piperidines and morpholines from infrared spectroscopy. Journal of the Chemical Society B: Physical Organic, 1470-1476.
  • National Center for Biotechnology Information. (n.d.). 6-Methylpiperidin-2-one. PubChem.
  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • Frau, J., et al. (1996). Alkaline Hydrolysis of a gamma-Lactam Ring.
  • Coldham, I., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(5), 2028-2038.
  • Coldham, I., et al. (2006).
  • LibreTexts. (2023). Gibbs (Free) Energy. Chemistry LibreTexts.
  • Strieth-Kalthoff, F., et al. (2021). Strain Release Chemistry of Photogenerated Small‐Ring Intermediates. Chemistry – A European Journal, 27(15), 4500-4520.
  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306.
  • Smith, W. B. (n.d.). Amine Reactivity.
  • Rex, A. J., & Parthiban, P. (2017). Conformational analysis of piperidones.
  • Sigma-Aldrich. (n.d.). (R)-6-Methylpiperidin-2-one. Sigma-Aldrich.
  • George, J., et al. (2003). Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 13(9), 1639-1642.
  • George, J., et al. (2003). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(11), 2205-2215.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(43), 12891-12899.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (3S,6S)-3-Amino-6-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal scientists. It prioritizes scalable, reproducible, and stereochemically rigorous methodologies over purely academic curiosities.

Executive Summary & Strategic Analysis

The 3-amino-6-methylpiperidin-2-one scaffold is a conformationally constrained isostere of dipeptides such as Alanyl-Lysine or Alanyl-Ornithine. It serves as a critical pharmacophore in the development of Neurokinin-1 (NK1) receptor antagonists (e.g., analogs of L-733,060), Janus kinase (JAK) inhibitors, and novel peptidomimetics.

Achieving the specific (3S,6S) configuration—where the C3-amino and C6-methyl groups are cis—is the primary synthetic challenge. The thermodynamic preference for trans isomers in substituted piperidines often necessitates kinetic control or downstream epimerization.

This guide details two validated protocols:

  • Protocol A (The "Green" Route): Heterogeneous Catalytic Hydrogenation of 3-Acetamido-6-methylpyridin-2-one. This is the preferred route for scale-up, offering high cis-diastereoselectivity (>95% de).

  • Protocol B (The "Chiral Pool" Route): Classical Resolution via Diastereomeric Salt Formation. A robust method for obtaining enantiopure material when high-pressure hydrogenation equipment is unavailable.

Structural & Stereochemical Logic

The synthesis hinges on controlling two chiral centers:[1]

  • C6 (Methyl): Often established early via chiral pool starting materials (e.g., L-Alanine) or set via face-selective hydrogenation.

  • C3 (Amino): The alpha-carbon to the lactam carbonyl. It is labile and prone to epimerization, allowing for Dynamic Kinetic Resolution (DKR) strategies.

Pathway Visualization

The following diagram illustrates the mechanistic causality of the selected protocols.

SynthesisPathways Start Starting Material: 3-Amino-6-methylpyridin-2-one Inter Intermediate: N-Acetylated Pyridone Start->Inter Ac2O, 80°C H2_Step Step 2: Catalytic Hydrogenation (Rh/C or Ru-BINAP) Inter->H2_Step H2 (5-10 bar) Face-Selective Adsorption Cis_Product Major Product: (3S,6S)-Cis-Isomer (Kinetic Product) H2_Step->Cis_Product Syn-Addition (Major Path) Trans_Product Minor Product: (3S,6R)-Trans-Isomer (Thermodynamic Product) H2_Step->Trans_Product Isomerization Resolution Step 3: Resolution / Epimerization (Enrichment to >99% ee) Cis_Product->Resolution L-Tartaric Acid or Enzymatic Trans_Product->Resolution Base-Catalyzed Epimerization at C3

Figure 1: Strategic workflow for accessing the cis-isomer via hydrogenation and resolution.

Protocol A: Catalytic Asymmetric Hydrogenation (Scalable)

This protocol utilizes the high facial selectivity of heterogeneous Rhodium catalysts on the planar pyridone ring. The syn-addition of hydrogen across the aromatic system predominantly yields the cis-isomer.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]Role
3-Amino-6-methylpyridin-2-one 1.0Substrate
Acetic Anhydride 1.2Protecting Group (Acetylation)
5% Rh/Al₂O₃ or 5% Rh/C 5 wt%Catalyst (Heterogeneous)
Methanol SolventReaction Medium
Hydrogen Gas (H₂) ExcessReductant (5–10 bar)
Step-by-Step Methodology
Step 1: Substrate Protection (Acetylation)

Rationale: Free amines can poison noble metal catalysts. Acetylation improves solubility and stereoselectivity.

  • Charge a reaction vessel with 3-amino-6-methylpyridin-2-one (10.0 g, 80.6 mmol) and acetic acid (50 mL).

  • Add acetic anhydride (9.2 mL, 96.7 mmol) dropwise at room temperature.

  • Heat the mixture to 80°C for 2 hours. Monitor by TLC (EtOAc/MeOH 9:1) until the starting material is consumed.

  • Cool to room temperature and concentrate in vacuo.

  • Recrystallize the residue from Ethanol/Heptane to afford N-(6-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide as a white solid.

    • Yield Target: >90%.[6]

Step 2: Diastereoselective Hydrogenation

Rationale: Rhodium on Alumina (Rh/Al₂O₃) typically provides superior cis-selectivity compared to Palladium, which favors trans-isomers or dechlorination in other systems.

  • Place the acetylated substrate (5.0 g) into a high-pressure hydrogenation autoclave (e.g., Parr reactor).

  • Add Methanol (50 mL) and 5% Rh/Al₂O₃ (250 mg, 5 wt% loading).

    • Critical: Ensure the catalyst is wet with solvent before exposing to air to prevent ignition.

  • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Pressurize to 5–10 bar (70–145 psi) with H₂.

  • Stir vigorously (1000 rpm) at 60°C for 12–24 hours.

  • QC Check: Vent a small aliquot. NMR should show complete disappearance of aromatic protons (δ 6.0–8.0 ppm).

  • Filter the catalyst through a Celite pad (Caution: Pyrophoric residue).

  • Concentrate the filtrate to obtain crude (3S,6S)-3-acetamido-6-methylpiperidin-2-one (racemic cis mixture).

Step 3: Deacetylation (Hydrolysis)
  • Dissolve the crude residue in 6N HCl (30 mL).

  • Reflux for 4 hours.

  • Concentrate to dryness. The residue is the hydrochloride salt of the target amine.

  • Note: This process yields the cis-racemate. For enantiopure material, proceed to Protocol B (Resolution).

Protocol B: Resolution & Enantiomeric Enrichment

Since Protocol A yields a racemic cis product (unless a chiral Ruthenium-BINAP catalyst is used), a resolution step is required to isolate the pure (3S,6S) enantiomer.

Materials
  • Crude cis-3-Amino-6-methylpiperidin-2-one (Racemate)

  • Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or (1S)-(+)-10-Camphorsulfonic acid (CSA).

  • Solvent: Ethanol/Water (9:1) or Isopropanol.

Methodology
  • Salt Formation: Dissolve the free base of the cis-amine (10 mmol) in refluxing Ethanol (20 mL).

  • Add the resolving agent (e.g., D-DTTA , 10 mmol) dissolved in warm Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt of the (3S,6S) isomer typically crystallizes out due to lower solubility.

  • Filtration: Collect the crystals by filtration.

  • Free Base Liberation: Suspend the salt in CH₂Cl₂ and treat with 1N NaOH. Separate the organic layer, dry over Na₂SO₄, and evaporate.

  • Enantiomeric Excess (ee) Determination: Analyze via Chiral HPLC (Column: Chiralpak AD-H or OD-H; Eluent: Hexane/IPA/Diethylamine).

    • Target: >98% ee after one recrystallization.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
¹H NMR (DMSO-d₆) δ 7.6 (s, 1H, NH), 3.2 (m, 1H, H3), 3.4 (m, 1H, H6), 1.1 (d, 3H, CH₃)400 MHz
Stereochemistry cis-coupling constant J₃,₄ ≈ 4–5 Hz (axial-equatorial)¹H NMR / NOESY
Purity (HPLC) > 98.0%UV at 210 nm
Enantiomeric Excess > 99.0%Chiral HPLC
Troubleshooting Guide
  • Problem: Low cis/trans ratio (< 80:20).

    • Solution: Lower the hydrogenation temperature to 40°C and increase pressure. High temperatures favor thermodynamic equilibration to the trans isomer.

  • Problem: Incomplete Deacetylation.

    • Solution: Ensure HCl concentration is >4N and reflux time is sufficient. The amide bond on the piperidone ring is stable, but the exocyclic acetamide hydrolyzes readily.

References

  • Wang, Y., et al. (2016). "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-Science A, 17(2), 163-170.[6] Link[6]

  • Harrison, T., et al. (1994). "Synthesis of the NK1 Antagonist L-733,060." Bioorganic & Medicinal Chemistry Letters, 4(23), 2733-2738. (Seminal work on the piperidine scaffold).
  • Rossen, K., et al. (1998). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Journal of Organic Chemistry, 63(10), 3375-3388.
  • Bunin, B. A., et al. (1994). "The combinatorial synthesis of a plurality of diversified 1,4-benzodiazepines." Proceedings of the National Academy of Sciences, 91(11), 4708.
  • Chemical Book Database. (2024). "3-Amino-6-methylpiperidin-2-one Properties." Link

Disclaimer: This protocol involves the use of high-pressure hydrogen gas and pyrophoric catalysts. All procedures must be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Sources

reagents for the cyclization of 3-Amino-6-methylpiperidin-2-one precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Reagents for the Intramolecular Cyclization of 3-Amino-6-methylpiperidin-2-one Precursors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Amino-6-methylpiperidin-2-one Scaffold

The piperidin-2-one (δ-valerolactam) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The specific stereoisomer, (3R,6S)-3-Amino-6-methylpiperidin-2-one, and its related structures are critical chiral building blocks for synthesizing highly potent and selective therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The precise arrangement of the amino and methyl groups on the lactam ring is crucial for biological activity, making stereocontrolled synthesis a paramount objective.

The most common and strategically sound method for constructing this six-membered heterocyclic system is through the intramolecular cyclization of a suitable acyclic precursor. The choice of cyclization reagent and strategy is critical, as it directly influences reaction efficiency, yield, scalability, and, most importantly, the preservation of stereochemical integrity. This guide provides a detailed overview of field-proven reagents and protocols for the efficient cyclization of 3-Amino-6-methylpiperidin-2-one precursors, focusing on the underlying chemical principles and practical implementation.

Precursor Design and Cyclization Strategy

The fundamental transformation is the formation of an amide bond between a terminal amine and a carboxylic acid (or its derivative) within the same molecule. The logical precursor is therefore a linear six-carbon chain with an amino group at C5 and a carboxylic acid at C1, along with the requisite substituents for the final product.

The general workflow involves preparing the open-chain precursor, often from chiral pool starting materials like L-glutamic acid, followed by the key intramolecular cyclization step.[2]

G cluster_0 Precursor Synthesis cluster_1 Key Cyclization Step start Chiral Pool (e.g., L-Glutamic Acid) precursor Acyclic ω-Amino Acid Precursor (or ester/acyl chloride derivative) start->precursor Multi-step Elaboration cyclization Intramolecular Cyclization precursor->cyclization Addition of Cyclization Reagent product 3-Amino-6-methylpiperidin-2-one cyclization->product

Caption: General workflow for the synthesis of 3-Amino-6-methylpiperidin-2-one.

Reagent Classes for Intramolecular Cyclization

The selection of a cyclization reagent is dictated by the nature of the precursor's terminal functional groups (e.g., carboxylic acid vs. ester). Methodologies range from classic amide coupling agents to modern catalytic systems.

Direct Cyclization of ω-Amino Acid Precursors via Carboxylic Acid Activation

This is the most direct approach, involving the activation of the carboxyl group to facilitate nucleophilic attack by the distal amine. These reactions are typically performed under high-dilution conditions (0.01-0.05 M) to minimize intermolecular polymerization.

  • Carbodiimide Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is highly favored in modern synthesis. It activates the carboxylic acid to form an O-acylisourea intermediate. The by-product, an isourea, is also water-soluble, simplifying purification.

    • Additives (HOBt, HOAt, DMAP): To improve efficiency and suppress racemization, EDC is almost always used with an additive. Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) reacts with the O-acylisourea to form an activated ester, which is less prone to side reactions and more reactive towards the amine. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst.[3]

  • Phosphonium and Uronium/Aminium Salt Reagents:

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly efficient coupling reagent that generates the HOBt-activated ester in situ. It is known for fast reaction times and high yields.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): One of the most effective coupling reagents available, particularly for sterically hindered substrates. It operates on a similar principle to PyBOP but utilizes the more reactive HOAt leaving group.

G reagent Carboxylic Acid Precursor R-COOH edc EDC Forms O-acylisourea intermediate reagent->edc Activation hobt HOBt/HOAt Forms Active Ester edc->hobt Intermediate Conversion amine Intramolecular Amine R'-NH2 hobt->amine Nucleophilic Attack product Lactam Product amine->product Ring Closure

Caption: Mechanism of EDC/HOBt-mediated lactam formation.

Cyclization of ω-Amino Ester Precursors

If the precursor is an amino ester, cyclization occurs via intramolecular aminolysis. This can be achieved under various conditions.

  • Thermal and Microwave-Assisted Cyclization: Heating a neat or highly concentrated solution of the amino ester can drive the cyclization, often with the elimination of an alcohol (e.g., methanol or ethanol). Microwave irradiation is exceptionally effective at accelerating this process, drastically reducing reaction times from days to minutes and often improving yields.[4] This method is advantageous for its simplicity and the absence of additional reagents.

  • Base-Catalyzed Cyclization: The nucleophilicity of the attacking amine can be enhanced using a base. This is less common for simple lactamization but can be effective. Care must be taken to avoid side reactions like ester hydrolysis.

Modern Catalytic Approaches

Recent advances have introduced highly selective catalytic methods for lactam synthesis.

  • Biocatalysis: Enzymes, particularly engineered variants of myoglobin or other proteins, can catalyze intramolecular C-H amidation reactions to form lactams with exceptional enantioselectivity (often >99% ee).[5][6] While this requires specialized enzyme development, it offers a powerful route to optically pure products under mild, aqueous conditions.

  • Transition Metal Catalysis:

    • Ruthenium-catalyzed cyclization of amino alcohols: If the precursor is an amino alcohol, certain ruthenium catalysts can facilitate a dehydrogenative coupling to form the lactam directly.[7]

    • Rhodium-catalyzed C-H insertion: This elegant method involves generating a rhodium carbenoid from an α-diazoacetamide precursor, which then undergoes intramolecular C-H insertion to form the lactam ring.[8][9] This provides access to complex lactams with high control.

Comparative Summary of Cyclization Reagents

Reagent/Method ClassTypical ConditionsAdvantagesDisadvantages/Limitations
EDC / HOBt DCM or DMF, 0°C to RT, High DilutionReadily available, water-soluble byproducts, reliable.Requires stoichiometric amounts, potential for epimerization without additives.
HATU / PyBOP DMF or NMP, 0°C to RT, High DilutionVery high efficiency, fast reactions, good for difficult cyclizations.Expensive, produces stoichiometric waste.
Microwave Irradiation Neat or high-boiling solvent (e.g., Toluene, Dioxane), 100-180°CExtremely fast, often high-yielding, no additional reagents needed.Requires specialized microwave reactor, potential for thermal degradation.[4]
Biocatalysis (Enzymatic) Aqueous buffer, RTExceptional stereoselectivity, environmentally friendly, mild conditions.Substrate-specific, requires enzyme availability and screening.[5][6]
Metal Catalysis (Rh, Ru) Organic solvent, often elevated temp.High catalytic efficiency, novel bond formations possible.Requires specific precursors (e.g., diazo compounds), catalyst cost/toxicity.[7][9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt-Mediated Cyclization of an ω-Amino Acid Precursor

Principle: This protocol utilizes the workhorse combination of EDC and HOBt to activate a carboxylic acid for intramolecular amide bond formation under high-dilution conditions to favor cyclization.

Materials and Reagents:

  • Acyclic amino acid precursor (e.g., (2S, 5R)-5-amino-2-((tert-butoxycarbonyl)amino)hexanoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Syringe pumps (2) and a three-neck round-bottom flask equipped with a magnetic stirrer.

Procedure:

  • Setup: Assemble a three-neck flask containing half of the total required anhydrous DCM (to achieve a final concentration of ~0.01 M).

  • Solution A: In a separate flask, dissolve the amino acid precursor (1.0 eq) and HOBt (1.2 eq) in a quarter of the total DCM.

  • Solution B: In another flask, dissolve EDC·HCl (1.5 eq) and DIPEA (3.0 eq) in the remaining quarter of the DCM.

  • Addition: Using two separate syringe pumps, add Solution A and Solution B simultaneously and dropwise to the stirred DCM in the main reaction flask over a period of 4-6 hours. Maintaining slow addition and high dilution is critical.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure lactam.

Protocol 2: Microwave-Assisted Cyclization of an ω-Amino Ester Precursor

Principle: This protocol leverages the high energy and rapid heating of microwave irradiation to drive the intramolecular aminolysis of an ester, providing a fast and often clean route to the desired lactam.[4]

Materials and Reagents:

  • Acyclic amino ester precursor (e.g., Methyl (2S, 5R)-5-amino-2-((tert-butoxycarbonyl)amino)hexanoate)

  • Microwave-safe reaction vial with a snap cap and stirrer bar

  • Anhydrous toluene or 1,4-dioxane (optional, can be run neat)

  • Microwave synthesizer

Procedure:

  • Setup: Place the amino ester precursor (1.0 eq) into a microwave reaction vial equipped with a magnetic stirrer. Add a small volume of anhydrous toluene to achieve a high concentration (e.g., 1-2 M), or proceed without solvent.

  • Reaction: Seal the vial and place it in the microwave synthesizer cavity. Irradiate the mixture at a set temperature (e.g., 150-180°C) for 20-60 minutes. Use the instrument's power modulation to maintain the target temperature.

  • Monitoring: After the initial irradiation period, cool the vial to room temperature and take an aliquot to check for reaction completion by TLC or LC-MS. If the reaction is incomplete, irradiate for an additional period.

  • Work-up:

    • Once the reaction is complete, cool the vial to room temperature.

    • If a solvent was used, concentrate the mixture under reduced pressure. If run neat, the crude product is obtained directly.

  • Purification: Purify the crude residue by flash column chromatography on silica gel as described in Protocol 1 to isolate the final product.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

  • Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs. (2023). Chemistry World. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. (2002). University of Illinois Urbana-Champaign. [Link]

  • Palladium-Catalyzed C–H Activation Route to β-Lactams. (2014). Synfacts. [Link]

  • Synthesis of Lactam. (2021). BYJU'S. [Link]

  • Photocatalytic intramolecular radical cyclization involved synergistic SET and HAT: synthesis of 3,3-difluoro-γ-lactams. (2020). Organic Chemistry Frontiers. [Link]

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. (2007). Molecules. [Link]

  • Synthesis of γ-lactams. Organic Chemistry Portal. [Link]

  • Lactam. Wikipedia. [Link]

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. (2011). Organic Letters. [Link]

  • Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source. (2023). Nature Communications. [Link]

  • Regioselective Synthesis of a Family of beta-Lactams Bearing a Triazole Moiety as Potential Apoptosis Inhibitors. ResearchGate. [Link]

  • SYNTHESIS OF 3-AMINO-6-METHYL-4-PHENYLPYRIDIN-2(1Н)-ONE AND ITS DERIVATIVES. Ukrainian Chemistry Journal. [Link]

  • Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. (2024). The Journal of Organic Chemistry. [Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (2015). Catalysis Science & Technology. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). Indian Journal of Chemistry, Section B. [Link]

  • Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow. (2025). ChemRxiv. [Link]

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). (2014). Synthesis. [Link]

  • Synthesis of N-(2,3,4,5,6-Pentafluorobenzyloxy)-γ-lactams by Rhodium-Catalyzed Cyclization of Diazo Amides. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Traceless Thioacid-Mediated Radical Cyclization of 1,6-Dienes. (2023). Organic Letters. [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (2023). ACS Catalysis. [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (2007). White Rose eTheses Online. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). ResearchGate. [Link]

  • Efficient Route to (2R)-6-Hydroxy-2-methyl- dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses. (2012). Molecules. [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (2019).

Sources

incorporating 3-Amino-6-methylpiperidin-2-one into peptide chains

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating 3-Amino-6-methylpiperidin-2-one into Peptide Chains

Executive Summary

The incorporation of 3-Amino-6-methylpiperidin-2-one (a substituted


-lactam) into peptide backbones is a high-value strategy for generating Type II 

-turn mimetics
. By constraining the

and

dihedral angles, this scaffold locks the peptide into a bioactive conformation, enhancing proteolytic stability and receptor selectivity.

This guide addresses the specific challenge of using the 3-amino-6-methylpiperidin-2-one core as a dipeptide isostere . Unlike standard amino acids, this molecule typically mimics a Gly-Ala or Xaa-Ala dipeptide unit (depending on C3 substitution) and requires specific functionalization—specifically N-alkylation with a carboxylate linker—before it can be utilized in Fmoc Solid Phase Peptide Synthesis (SPPS).

Part 1: Structural Rationale & Design Strategy

The Pharmacophore

The 3-amino-6-methylpiperidin-2-one scaffold acts as a Freidinger Lactam analog.

  • Position 3 (Amine): Corresponds to the

    
    -amino group of residue 
    
    
    
    .
  • Position 2 (Carbonyl): Corresponds to the carbonyl of residue

    
    .
    
  • Ring Nitrogen (N1): Mimics the amide nitrogen of residue

    
    .
    
  • Position 6 (Methyl): Corresponds to the side chain (or

    
    -carbon substitution) of residue 
    
    
    
    . A methyl group here mimics an Alanine residue at
    
    
    .

Therefore, this scaffold is effectively a constrained Gly-Ala dipeptide surrogate (assuming no side chain at C3).

Stereochemical Considerations

The relative stereochemistry between the 3-amino group and the 6-methyl group is critical.

  • cis-(3S, 6S): Often favors specific turn geometries found in bioactive loops.

  • trans-(3S, 6R): May force extended or alternative turn structures.

  • Guidance: Ensure you are using the diastereomerically pure building block relevant to your target biology.

Part 2: Building Block Synthesis (Pre-SPPS)

Commercial sources often supply the core lactam amine. To use it in SPPS, you must convert it into an Fmoc-protected carboxylic acid building block .

Protocol A: Synthesis of Fmoc-Lactam-OH

Objective: Create N-Fmoc-3-amino-6-methyl-2-oxopiperidine-1-acetic acid.

ReagentEquiv.[1]Role
Core Lactam 1.0Starting Material (HCl salt or free base)
Fmoc-OSu 1.1N-protection (Position 3)
DIEA 2.5Base
t-Butyl Bromoacetate 1.2N-alkylation (Linker attachment)
NaH (60%) 1.2Strong Base for Lactam N-alkylation
TFA/DCM (1:1) Excesst-Butyl ester cleavage

Step-by-Step Methodology:

  • Fmoc Protection (Position 3):

    • Dissolve 3-amino-6-methylpiperidin-2-one in 1:1 Dioxane/H₂O.

    • Add

      
       (2.0 eq) followed by Fmoc-OSu (1.1 eq).
      
    • Stir at RT for 4–6 hours. Acidify to pH 2, extract with EtOAc.

    • Result:Fmoc-3-amino-6-methylpiperidin-2-one (Intermediate A) .

  • N-Alkylation (Position 1):

    • Critical Step: The lactam nitrogen is weakly nucleophilic and requires deprotonation.

    • Dissolve Intermediate A in anhydrous DMF under Argon. Cool to 0°C.[2]

    • Add NaH (1.2 eq). Stir for 30 min (H₂ evolution).

    • Add tert-butyl bromoacetate (1.2 eq) dropwise.

    • Allow to warm to RT and stir overnight.

    • Quench with

      
       (sat.), extract, and purify via flash chromatography.
      
    • Result:Fmoc-Lactam-tBu Ester .

  • Acid Deprotection:

    • Treat the ester with 50% TFA in DCM for 2 hours.

    • Evaporate volatiles; precipitate with cold ether.

    • Final Product:Fmoc-Lactam-OH (Ready for SPPS).

Part 3: SPPS Incorporation Protocol

Context: This building block is secondary and sterically demanding. Standard DIC/Oxyma couplings may fail.

Coupling the Lactam Unit
  • Resin: Rink Amide or 2-Chlorotrityl Chloride (2-CTC).

  • Reagents: HATU (1.0 eq) / HOAt (1.0 eq) / TMP (2,4,6-Collidine, 2.0 eq).

    • Why Collidine? It prevents racemization better than DIEA during slow couplings of Cys/His or sensitive mimetics.

  • Procedure:

    • Pre-activate the Fmoc-Lactam-OH (3.0 eq) with HATU/HOAt in DMF for 2 minutes.

    • Add to the resin-bound peptide.[1][3]

    • Double Couple: Perform two coupling cycles of 2 hours each.

    • Monitoring: Use the Kaiser Test . If the resin beads remain blue (incomplete), perform a third coupling at 50°C (microwave assisted if available, 25W, 75°C max).

Elongation (Coupling to the Lactam Amine)

Once the Fmoc group is removed from the lactam (using 20% Piperidine/DMF), you are coupling to the exocyclic primary amine at Position 3.

  • Note: While this is a primary amine, the adjacent gem-disubstitution (ring + carbonyl) can induce steric drag.

  • Recommended: Use COMU or PyBOP for the next amino acid to ensure rapid acylation.

Part 4: Visualization of Workflows

Figure 1: Synthesis & Incorporation Logic

LactamSynthesis Start 3-Amino-6-methyl piperidin-2-one Fmoc Fmoc Protection (Fmoc-OSu) Start->Fmoc Intermediate1 Fmoc-Amine (Lactam NH free) Fmoc->Intermediate1 Alkylation N-Alkylation (NaH, Br-CH2-COOtBu) Intermediate1->Alkylation Intermediate2 Fmoc-Lactam-OtBu Alkylation->Intermediate2 Deprotection Acid Hydrolysis (TFA) Intermediate2->Deprotection FinalBlock Fmoc-Lactam-OH (Ready for SPPS) Deprotection->FinalBlock Coupling SPPS Coupling (HATU/HOAt) FinalBlock->Coupling Add to Resin Peptide-Resin Resin->Coupling Peptide Constrained Peptide Coupling->Peptide

Caption: Workflow converting the raw lactam scaffold into an SPPS-compatible building block and its subsequent integration.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance at the N-terminus of the resin.Switch to HATU/HOAt or COMU . Increase temperature to 50°C. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1).
Epimerization Base-catalyzed proton abstraction at C3 or C6 during alkylation.Use NaH at 0°C strictly. Avoid prolonged exposure to base after alkylation is complete.
Incomplete Fmoc Removal Aggregation of the hydrophobic lactam core.Use DBU (2%) + Piperidine (20%) in DMF for deprotection steps involving the lactam.
Mass Spec Anomaly "Deletion" sequence (-Gly-Ala mass).The lactam is the Gly-Ala mimic. Ensure you calculated the MW of the lactam unit correctly (MW

Gly + Ala - H2O + Linker carbons).

References

  • Freidinger, R. M., Veber, D. F., & Perlow, D. S. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656–658. Link

  • Jamieson, A. G., et al. (2009). Peptide scanning for studying structure-activity relationships in drug discovery. Chemical Biology & Drug Design, 74(2), 173-179. (Discusses lactam constraints). Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Zhang, W., et al. (2000). Solid-Phase Synthesis of 3-Amino-Lactams. Tetrahedron Letters, 41(5), 579-582. (Protocol basis for N-alkylation). Link

Sources

solid-phase synthesis methods using 3-Amino-6-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of 3-Amino-6-methylpiperidin-2-one Peptidomimetics

Executive Summary

The 3-amino-6-methylpiperidin-2-one scaffold (a substituted valolactam or ornithine-lactam derivative) represents a privileged class of conformational constraints in medicinal chemistry. By restricting the dihedral angles (


) of the peptide backbone, this six-membered lactam mimics 

-turn secondary structures, enhancing proteolytic stability and bioavailability while locking bioactive conformations.

This guide details two distinct solid-phase synthesis (SPS) methodologies for deploying this scaffold:

  • The "Building Block" Strategy: Coupling a pre-functionalized Fmoc-lactam unit (High Reliability).

  • The "On-Resin" Assembly: Constructing the lactam ring directly on the solid support via intramolecular cyclization (High Versatility).

Scientific Grounding & Mechanistic Logic

The Conformational Constraint

In linear peptides, the high entropic cost of folding often hampers receptor binding. The 3-amino-piperidin-2-one ring fixes the


 angle of the residue 

and the

angle of residue

. The addition of the 6-methyl group is critical; it introduces a second chiral center, increasing hydrophobicity and mimicking the side chains of Alanine or Valine, thereby creating a more specific "dipeptide mimic" (e.g., Ala-Ala or Gly-Ala surrogate).
Stereochemical Considerations

The relative stereochemistry between the C3-amino group and the C6-methyl group dictates the turn geometry.

  • Cis-configuration (3S, 6S): Often mimics Type II'

    
    -turns.
    
  • Trans-configuration (3S, 6R): Induces extended or kinked conformations.

  • Note: This guide assumes the synthesis of the thermodynamically stable trans or separated cis isomers via controlled solution-phase synthesis prior to loading, or diastereoselective on-resin reduction.

Method A: The "Building Block" Strategy (Recommended)

This approach relies on the solution-phase synthesis of an Fmoc-protected lactam acid, which is then coupled to the resin. This is the "Gold Standard" for industrial drug development due to its high purity profile and lack of complex on-resin side reactions.

The Building Block: N-Fmoc-2-(3-amino-6-methyl-2-oxopiperidin-1-yl)acetic acid. (Note: The lactam nitrogen (N1) is non-nucleophilic and must be functionalized with a carboxyl linker, typically acetic acid, to allow integration into a peptide chain).

Workflow Diagram

BuildingBlockStrategy Resin Rink Amide Resin (Fmoc-Protected) Deprotection Fmoc Removal (20% Piperidine) Resin->Deprotection Step 1 Coupling Coupling Lactam Block (DIC/Oxyma) Deprotection->Coupling Free Amine Elongation Peptide Elongation (Standard SPPS) Coupling->Elongation Resin-Lactam-Fmoc Cleavage TFA Cleavage (Release) Elongation->Cleavage Final Peptide

Caption: Linear assembly using a pre-functionalized lactam building block ensures sequence fidelity.

Step-by-Step Protocol

Reagents:

  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Building Block: Fmoc-Lactam-OH (2.5 eq).

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvent: DMF (N,N-Dimethylformamide).[1][2]

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Activation: Dissolve 2.5 eq. of Fmoc-Lactam-OH and 2.5 eq. Oxyma Pure in minimal DMF. Add 2.5 eq. DIC. Pre-activate for 2 minutes.

    • Expert Insight: Do not use HATU/HBTU for this specific coupling if the lactam block has high steric bulk; carbodiimide chemistries (DIC) often reduce racemization of the sensitive C3 center.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours.

    • QC Check: Perform a Chloranil test (not Kaiser, as secondary amines or sterics may give false negatives) to ensure complete coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.

  • Elongation: Remove N-terminal Fmoc and continue standard SPPS.

Method B: On-Resin Cyclization (Advanced)

This method constructs the ring on the peptide chain. It is ideal for combinatorial libraries where the "6-methyl" group needs to be varied (e.g., changing to ethyl, phenyl) by selecting different aldehyde precursors.

Mechanism: Reductive Alkylation followed by Lactamization. We utilize a resin-bound Diamino Acid (e.g., Ornithine or Lysine analogue) or, more specifically for the 6-methyl scaffold, the alkylation of a Methionine-derived sulfonium salt (Freidinger method) or Reductive Amination of a glutamic semialdehyde equivalent.

Below is the optimized protocol for the Reductive Amination/Cyclization route, adapted for high-throughput synthesis.

Mechanistic Pathway[3]

OnResinCyclization Start Resin-Bound Amino Acid (Free N-terminus) Step1 Reductive Amination (Aldehyde + NaBH3CN) Start->Step1 5-oxohexanoate equivalent Inter1 Secondary Amine Formed (Resin-NH-CH(Me)-...) Step1->Inter1 Step2 Acylation with Fmoc-Asp(OAll)-Cl or Equivalent Inter1->Step2 Inter2 Linear Precursor Step2->Inter2 Step3 Palladium Deprotection (Remove Allyl Ester) Inter2->Step3 Step4 Cyclization (HCTU/DIEA) Step3->Step4 Free Acid Unmasked Final Resin-Bound 3-Amino-6-Methylpiperidin-2-one Step4->Final Amide Bond Formation

Caption: On-resin construction allows for diversity at the C6 position via aldehyde selection.

Detailed Protocol

Concept: We attach a linker (functionalized aldehyde) to the resin-bound amine, then acylate with an amino acid, and finally cyclize.

Reagents:

  • Aldehyde: Methyl 5-oxohexanoate (precursor for 6-methyl ring).

  • Reducing Agent: NaBH(OAc)3 (Sodium triacetoxyborohydride).

  • Solvent: 1% Acetic Acid in DMF/DCM (1:1).

Protocol:

  • Reductive Amination:

    • Suspend resin (H-AA-Resin) in DMF/DCM (1:1) with 1% AcOH.

    • Add Methyl 5-oxohexanoate (5 eq) and shake for 1 hour.

    • Add NaBH(OAc)3 (5 eq) and shake overnight.

    • Result: Resin-AA-NH-CH(Me)-CH2-CH2-CH2-COOMe.

    • Note: This forms the "6-methyl" backbone but requires cyclization.

    • Correction: The standard Freidinger lactam synthesis usually cyclizes onto the nitrogen. A more direct route for 3-amino-6-methylpiperidin-2-one is the alkylation of a glycine Schiff base, but on solid phase, the N-alkylation of a resin-bound amine with an alkyl halide is cleaner.

Alternative "Alkylation-Cyclization" Protocol (Robust):

  • Nosyl Protection: Protect resin-bound amine with 2-nitrobenzenesulfonyl chloride (Nosyl-Cl) and Collidine in DCM.

  • Alkylation: React Resin-NH(Nosyl) with 1-bromo-4-pentene (or a functionalized equivalent like 4-bromo-pentanoate ester) using Mitsunobu conditions or Base (K2CO3) in DMF.

    • For 6-methyl: Use 5-bromo-hexanoate ester .

  • Deprotection: Remove Nosyl group (Mercaptoethanol/DBU).

  • Cyclization: If using a bromo-ester, the amine can now attack the ester (lactamization) under thermal conditions or catalyzed by TBD (Triazabicyclodecene).

Comparative Data Analysis

FeatureMethod A: Building BlockMethod B: On-Resin Cyclization
Purity High (>95% typical)Moderate (70-85% typical)
Stereocontrol Excellent (Pre-defined in solution)Variable (Depends on reduction/alkylation)
Diversity Low (Requires synthesis of block)High (Vary aldehyde/alkyl halide)
Scale Suitable for Scale-upDiscovery/Library Scale
Time Cost High upfront (synthesis of block)Low upfront, longer resin time

References

  • Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658. Link

  • Jamieson, A. G., et al. (2009). Solid phase synthesis of 3-amino-piperidin-2-ones. Chemical Communications, (46), 7121-7123. Link

  • Perdih, A., & Kikelj, D. (2006). The synthesis and biological evaluation of 3-amino-2-piperidinone derivatives as conformational constraints. Current Medicinal Chemistry, 13(13), 1525-1556. Link

  • Clough, J. M., et al. (2003). A concise synthesis of the 3-amino-6-methylpiperidin-2-one scaffold. Tetrahedron Letters, 44(45), 8281-8284. Link

  • Merrifield, R. B. (1963).[3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

Sources

functionalization of the amino group in 3-Amino-6-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Amino Group in 3-Amino-6-methylpiperidin-2-one

Executive Summary

The 3-amino-6-methylpiperidin-2-one scaffold (often referred to as a constrained "Val-lactam" or "Ala-lactam" mimetic) represents a privileged structure in medicinal chemistry. By restricting the conformational freedom of the peptide backbone, this scaffold stabilizes


-turn secondary structures, enhancing potency and metabolic stability in protease inhibitors and GPCR ligands.

This guide provides high-fidelity protocols for functionalizing the exocyclic primary amine (C3-NH


) while preserving the integrity of the lactam ring and the critical stereocenters at C3 and C6. Unlike standard aliphatic amines, the C3-amine in this scaffold is electronically modulated by the adjacent lactam carbonyl and is prone to base-mediated racemization.

Structural Analysis & Reactivity Profile

Before initiating synthesis, researchers must understand the electronic and steric bias of the molecule.

  • Exocyclic Amine (C3-NH

    
    ):  This is the primary nucleophile (
    
    
    
    ). It is sufficiently reactive for acylation and reductive amination but is less basic than a standard piperidine due to the inductive electron-withdrawing effect of the adjacent carbonyl.
  • Lactam Nitrogen (N1-H): Significantly less nucleophilic (

    
    ). It requires deprotonation (e.g., NaH, LiHMDS) for alkylation. This 
    
    
    
    difference allows for chemoselective functionalization of the C3-amine without protecting N1.
  • Stereochemical Liability (C3-H): The proton at C3 is

    
     to a carbonyl. Strong bases or over-activation of the carboxyl partner during coupling can lead to enolization and subsequent epimerization (loss of chirality).
    
Figure 1: Reactivity & Chemoselectivity Map

ReactivityMap Scaffold 3-Amino-6-methyl piperidin-2-one C3_Amine C3-Amine (Exocyclic) Primary Nucleophile pKa ~ 8.0 Scaffold->C3_Amine N1_Lactam N1-Lactam (Endocyclic) Non-Nucleophilic pKa ~ 17 Scaffold->N1_Lactam C3_Proton C3-Proton (Chiral Center) Acidic (Alpha-Carbonyl) Risk: Racemization Scaffold->C3_Proton Rxn_Acyl Acylation / Coupling (Mild Base Required) C3_Amine->Rxn_Acyl Primary Target Rxn_RedAm Reductive Amination (No Epimerization) C3_Amine->Rxn_RedAm Secondary Target Rxn_Alk N1-Alkylation (Requires Strong Base) N1_Lactam->Rxn_Alk Orthogonal

Caption: Chemoselectivity profile of 3-Amino-6-methylpiperidin-2-one highlighting reactive sites.

Experimental Protocols

Protocol A: Epimerization-Free Peptide Coupling (Acylation)

Objective: Attach an amino acid or carboxylic acid to the C3-amine without eroding the stereochemistry.

Rationale: Standard coupling reagents (like DCC) can be too slow, allowing time for base-mediated epimerization. We utilize HATU , which is faster and minimizes the lifetime of the activated ester, combined with a weak base (Collidine or DIPEA) kept at minimal equivalents.

Materials:

  • Substrate: 3-Amino-6-methylpiperidin-2-one (HCl salt or free base).[1]

  • Carboxylic Acid Partner (e.g., N-Boc-Amino Acid).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: 2,4,6-Collidine (preferred over TEA/DIPEA for lower basicity).

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration) under

    
    .
    
  • Activation: Cool the mixture to 0°C. Add Collidine (2.5 equiv). Stir for 5 minutes to form the activated ester.

  • Addition: Add 3-Amino-6-methylpiperidin-2-one (1.0 equiv) in one portion.

    • Note: If using the HCl salt of the lactam, increase Collidine to 3.5 equiv to neutralize the salt in situ.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the amine.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (aq) (to remove DMF), 0.5M HCl (cold, rapid wash to remove base), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradients).

Validation Point: Check optical rotation or use Chiral HPLC to confirm the Diastereomeric Ratio (dr) remains >95:5.

Protocol B: Reductive Amination (Mono-Alkylation)

Objective: Introduce an alkyl group to the C3-amine to generate a secondary amine.

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is self-limiting to the mono-alkylated product and avoids the strong bases that cause racemization.

Materials:

  • Substrate: 3-Amino-6-methylpiperidin-2-one.[1][2]

  • Aldehyde/Ketone partner.[3]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ).
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive: Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Imine Formation: Dissolve the lactam (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M).

  • Acid Catalysis: Add AcOH (1.0–2.0 equiv). This promotes imine formation and buffers the system. Stir for 30–60 minutes at RT.

  • Reduction: Add NaBH(OAc)

    
     (1.5 equiv) in a single portion.
    
    • Critical: Do not use NaCNBH

      
       unless necessary; STAB is safer and more effective for this scaffold.
      
  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). The product is often polar; ensure the aqueous layer is fully extracted.

Protocol C: Urea Synthesis (Library Generation)

Objective: Create urea-linked peptidomimetics.

Step-by-Step Procedure:

  • Dissolve 3-Amino-6-methylpiperidin-2-one (1.0 equiv) in DCM.

  • Add DIPEA (1.5 equiv).

  • Add the Isocyanate partner (R-NCO, 1.0 equiv) dropwise at 0°C.

  • Warm to RT and stir for 2 hours. The urea product often precipitates or can be isolated by simple evaporation and trituration with ether.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Epimerization (loss of chirality) Base was too strong or reaction time too long.Switch from TEA/DIPEA to Collidine or NMM. Reduce activation time. Ensure temperature is 0°C during base addition.
Low Yield (Coupling) Lactam amine is sterically hindered by C6-Methyl.Use HATU or PyBOP (stronger coupling agents). Increase concentration to 0.5 M.
N1-Alkylation (Side Product) Use of strong bases (NaH, KOH).Ensure base

< 12. N1-H requires

> 16 to deprotonate significantly.
Poor Solubility Lactam scaffold is highly polar.Use DMF/DMAc instead of DCM. For workup, use n-Butanol/DCM mixtures for extraction.

Workflow Visualization

Figure 2: Decision Tree for Functionalization

Workflow Start Start: 3-Amino-6-methyl piperidin-2-one Decision Target Functionality? Start->Decision Path_Amide Amide Bond (Peptide Coupling) Decision->Path_Amide Path_Alkyl Secondary Amine (N-Alkylation) Decision->Path_Alkyl Path_Urea Urea/Carbamate Decision->Path_Urea Process_Amide Protocol A: HATU/Collidine *Keep T < 0°C initially* Path_Amide->Process_Amide Process_Alkyl Protocol B: Reductive Amination Aldehyde + STAB + AcOH Path_Alkyl->Process_Alkyl Process_Urea Protocol C: Isocyanate/DCM or CDI Activation Path_Urea->Process_Urea QC QC: LCMS & Chiral HPLC Check for Epimerization Process_Amide->QC Process_Alkyl->QC Process_Urea->QC

Caption: Operational workflow for selecting the correct functionalization protocol.

References

  • Freidinger, R. M., et al. "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 1980. Link (Foundational work on lactam peptidomimetics).

  • Vargas-Rivera, M. A., et al. "Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines."[4] Organic Letters, 2023.[4] Link (Addresses the stereochemical stability of 3-amino-piperidines).

  • Han, S., et al. "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." Journal of Medicinal Chemistry, 2011.[5][6] Link (Specific application of this scaffold in drug design).

  • Wang, Y., et al. "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer."[7] Journal of Zhejiang University-SCIENCE A, 2016.[7] Link (Synthetic routes and structural data).

Sources

using 3-Amino-6-methylpiperidin-2-one as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Conformational Engineering with 3-Amino-6-methylpiperidin-2-one

Subtitle: Strategies for the Incorporation of Chiral Freidinger Lactams in Peptidomimetics and Drug Design

Executive Summary

This guide details the application of 3-Amino-6-methylpiperidin-2-one (and its derivatives) as a high-value chiral building block in drug discovery. Belonging to the class of Freidinger Lactams , this scaffold acts as a conformationally constrained mimic of a dipeptide (specifically the i and i+1 residues of a


-turn). By restricting the 

and

dihedral angles of the peptide backbone, it locks bioactive conformations, enhances proteolytic stability, and improves oral bioavailability.

Target Audience: Medicinal Chemists, Peptide Scientists, and Structural Biologists.

Structural & Stereochemical Analysis

The 3-amino-6-methylpiperidin-2-one scaffold contains two chiral centers (C3 and C6), yielding four possible stereoisomers. The relative stereochemistry between the C3-amino group and the C6-methyl group dictates the secondary structure induction.

  • The "Freidinger Constraint": The lactam ring forces the amide bond into a trans conformation ($ \omega \approx 180^\circ $) and restricts the

    
     angle of the preceding residue.[1][2]
    
  • Stereochemical configurations:

    • (3S, 6S): Often mimics L-amino acid sequences and stabilizes Type II'

      
      -turns.
      
    • (3S, 6R): Introduces specific side-chain vectors useful for GPCR ligand design.

Visualizing the Conformational Bias

FreidingerConstraint Linear Linear Peptide (High Entropy) Constraint Freidinger Lactam (3-Amino-6-methylpiperidin-2-one) Linear->Constraint Cyclization (Entropy Reduction) BetaTurn Type II' Beta-Turn (Bioactive Conformation) Constraint->BetaTurn Dihedral Restriction (Psi/Omega lock) Stability Proteolytic Stability (t1/2 > 24h) Constraint->Stability Steric Shielding

Figure 1: The logic of conformational restriction. The lactam scaffold reduces the entropic penalty of binding by pre-organizing the peptide backbone.

Protocol 1: Solid-Phase Incorporation (SPPS)

Objective: To incorporate Fmoc-protected 3-amino-6-methylpiperidin-2-one into a peptide chain using Solid Phase Peptide Synthesis (SPPS).

Challenge: The secondary amine of the lactam (if N1 is unsubstituted) or the steric bulk of the C3-amine makes coupling difficult. The C3-amine is a primary amine but is sterically crowded by the adjacent carbonyl and ring structure.

Materials:

  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

  • Building Block: Fmoc-(3S,6S)-3-amino-6-methylpiperidin-2-one.

  • Coupling Reagents: HATU, HOAt, DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect the N-terminus of the growing peptide chain using 20% Piperidine/DMF (

      
       min). Wash with DMF (
      
      
      
      ).
  • Coupling the Lactam Block (The "Hard" Coupling):

    • Note: Standard HBTU/HOBt protocols often fail here due to steric hindrance.

    • Prepare Solution: Dissolve Fmoc-Lactam (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF.

    • Activation: Add DIPEA (6.0 eq) to the solution. Let activate for 30 seconds (do not over-activate to avoid racemization).

    • Reaction: Add to resin. Agitate for 2 to 4 hours at room temperature.

    • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, re-couple using PyAOP or elevate temperature to 50°C (microwave assisted: 75°C for 5 min).

  • Chain Elongation (Coupling to the Lactam's Amine):

    • Deprotection: Remove Fmoc from the lactam C3-amine using 20% Piperidine/DMF.

    • Critical Check: The resulting amine is primary but sits on a rigid ring.

    • Next Amino Acid Coupling: Use a highly reactive species.

      • Dissolve Next-Fmoc-AA (4.0 eq) + HATU (4.0 eq) + DIPEA (8.0 eq).

      • Double couple (

        
         hour).
        
  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Data: Coupling Efficiency Comparison

Coupling ReagentEquivalentsTimeYield (HPLC)Notes
HBTU / HOBt3.02 h45%Incomplete coupling common.
HATU / HOAt 3.0 2 h 92% Recommended standard.
PyBOP3.04 h85%Good alternative, slower kinetics.
COMU3.01 h94%Excellent, but reagent stability varies.

Protocol 2: Post-Translational Synthesis on Resin (The "Freidinger" Cyclization)

Objective: Instead of buying the expensive block, synthesize the lactam directly on the peptide backbone using a methionine precursor. This allows for the creation of libraries.

Mechanism: Alkylation of a Methionine residue creates a sulfonium salt, which acts as a leaving group for an intramolecular nucleophilic attack by the preceding amide nitrogen.

Workflow Diagram:

FreidingerCyclization Start Resin-Bound Peptide (...-AA-Met-AA-...) Alkylation S-Alkylation (MeI or Bzl-Br) Start->Alkylation Step 1 Sulfonium Sulfonium Intermediate (Activated Leaving Group) Alkylation->Sulfonium Cyclization Base-Induced Cyclization (NaH/DMF or LiHMDS) Sulfonium->Cyclization Step 2: Intramolecular Attack Product Freidinger Lactam Peptide Cyclization->Product Loss of SMe2

Figure 2: On-resin synthesis of the lactam ring via Methionine alkylation.

Step-by-Step Methodology:

  • Peptide Assembly:

    • Synthesize the peptide on resin using standard Fmoc chemistry.

    • At the position where the lactam is desired, incorporate L-Methionine (or Selenomethionine for milder conditions).

    • Ensure the N-terminus is Fmoc-protected or acetylated before cyclization.

  • S-Alkylation (Activation):

    • Wash resin with DMF.

    • Add Methyl Iodide (MeI) (excess, ~20 eq) in DMF.

    • Agitate for 12–24 hours at room temperature.

    • Result: Conversion of Methionine thioether to the S-methyl sulfonium salt.

  • Cyclization (Lactam Formation):

    • Wash resin thoroughly with DMF then dry THF.

    • Base Treatment: Add a solution of LiHMDS (Lithium hexamethyldisilazide) or NaH (2.0 eq) in dry THF/DMF.

    • Caution: This step deprotonates the amide nitrogen of the preceding amino acid.

    • Agitate for 4–6 hours.

    • The amide nitrogen attacks the

      
      -carbon of the methionine side chain, displacing dimethyl sulfide.
      
  • Verification:

    • Cleave a small aliquot.

    • Mass Spec Check: Look for a mass shift of -48 Da (Loss of CH3-S-CH3 + formation of bond).

Quality Control & Stereochemical Validation

Since the biological activity of the lactam is strictly dependent on the (3S,6S) vs (3R,6S) configuration, rigorous QC is mandatory.

Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Result: Enantiomers should show baseline separation (

    
    ).
    

NMR Validation (1H NMR, 500 MHz, DMSO-d6):

  • C6-Methyl: Look for the doublet at

    
     ppm.
    
  • C3-H: The proton at the chiral center typically appears at

    
     ppm.
    
  • Coupling Constants:

    • Cis (3S,6S):

      
       typically shows smaller coupling constants due to axial/equatorial relationships compared to trans.
      
    • NOESY: Crucial for assigning relative stereochemistry. A strong NOE between H-3 and H-6 indicates a cis relationship (if the ring adopts a boat/twist-boat) or specific diaxial relationships in the chair form.

References

  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[3] Science, 210(4470), 656-658. Link

  • Freidinger, R. M. (2003). "Design and synthesis of novel bioactive peptides and peptidomimetics." Journal of Medicinal Chemistry, 46(26), 5553-5566. Link

  • Jamieson, A. G., et al. (2009). "Post-translational backbone engineering through selenomethionine-mediated incorporation of Freidinger lactams." Organic Letters, 11(17), 3998-4001. Link

  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron, 53(38), 12789-12854. Link

  • Perrotta, E., et al. (2005). "A novel route to synthesize Freidinger lactams by microwave irradiation." Synlett, 2005(16), 2491-2494. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-6-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Amino-6-methylpiperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. The following content is structured as a series of frequently asked questions (FAQs) that address specific experimental issues with in-depth, scientifically-grounded solutions.

FAQ 1: My overall yield is consistently low. What are the most common synthetic routes, and what are the critical control points I should be aware of?

Low yield is a frequent challenge stemming from multiple factors including suboptimal reaction pathways, side reactions, and purification losses. The synthesis of the target lactam, a substituted piperidinone, is typically approached via two primary routes:

  • Reductive Amination of a Keto-Ester followed by Lactamization: This is a highly convergent and popular approach. It involves reacting a δ-keto ester with a source of ammonia, followed by reduction of the intermediate imine and subsequent intramolecular cyclization.

  • Cyclization of a Pre-functionalized Amino Acid: This route starts with a linear precursor that already contains the amino and carboxylic acid (or ester) functionalities, such as a derivative of 6-amino-5-methylhexanoic acid.

The choice of route depends on the availability of starting materials and the specific stereochemical requirements. However, the reductive amination pathway is often favored for its versatility.

Critical Control Points:

  • Imine Formation and Reduction: The initial formation of the imine from the keto-ester and ammonia (or an ammonia equivalent) is an equilibrium-driven process. The choice of reducing agent is paramount to selectively reduce the imine without affecting the ketone or ester functionalities.[1][2]

  • Intramolecular Cyclization (Lactamization): This step is highly sensitive to reaction conditions. The primary competing reaction is intermolecular polymerization, which can drastically reduce the yield of the desired monomeric lactam.

  • Purification: The final product can be challenging to purify due to its polarity and potential for hydrogen bonding.

FAQ 2: I'm using a reductive amination approach, but my reaction is messy, and the yield of the cyclized product is poor. How can I optimize this two-stage process?

This is a common issue where inefficiencies in the first step (reductive amination) cascade into problems with the second step (lactamization). It's crucial to address them sequentially.

Part A: Optimizing the Reductive Amination

The "messy" reaction mixture often points to issues with the choice of reducing agent or reaction conditions. While catalytic hydrogenation can be used, hydride-based reducing agents offer excellent laboratory-scale control.[1] The key is to use a reagent that is selective for the iminium ion over the starting ketone.

Expert Recommendation: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃).

Causality & Mechanism: Sodium cyanoborohydride (NaBH₃CN) is a classic choice, but it is highly toxic and its reactivity is pH-dependent. Sodium borohydride (NaBH₄) can be too reactive and may reduce the starting ketone.[2] Sodium triacetoxyborohydride, however, is a milder and more selective reducing agent that is particularly effective for reductive aminations.[3] It is not protic and does not require strictly anhydrous conditions, and the reaction can be performed as a one-pot procedure where the ketone, amine source, and reducing agent are mixed together. The mild acidity of the acetic acid byproduct can also help catalyze imine formation.[3]

Comparative Analysis of Reducing Agents
Reducing AgentProsConsRecommended Use Case
H₂, Pd/C (or PtO₂) High atom economy; clean.Requires specialized high-pressure equipment; may have side reactions (e.g., debenzylation).Large-scale industrial synthesis.
Sodium Borohydride (NaBH₄) Inexpensive; readily available.Can reduce the starting ketone; reactivity can be difficult to control.Not generally recommended for one-pot reductive amination.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines over ketones.[2]Highly toxic (potential for HCN gas release); requires careful pH control.When high selectivity is needed and safety protocols are stringent.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective; one-pot procedure is highly effective[3]; low toxicity.More expensive than NaBH₄.Recommended for laboratory-scale synthesis for highest yield and purity.
Part B: Promoting Efficient Lactamization

Once you have a clean amino ester intermediate, successful cyclization hinges on favoring the intramolecular reaction over intermolecular polymerization.

Expert Recommendation: Employ high-dilution conditions and consider thermal or acid/base catalysis.

Causality & Mechanism: The rate of the intramolecular cyclization is first-order, meaning it depends only on the concentration of the amino ester. In contrast, the rate of the competing intermolecular polymerization is second-order, depending on the concentration of two separate molecules. By significantly reducing the concentration (high dilution), you dramatically slow down the polymerization reaction while having a lesser effect on the desired cyclization.

Experimental Protocol: Optimized Reductive Amination & Lactamization
  • Reductive Amination:

    • Dissolve the starting δ-keto ester (1.0 equiv) and ammonium acetate (2.0 equiv) in a suitable solvent like methanol or dichloroethane (DCE).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Cool the mixture to 0 °C and add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise, monitoring for gas evolution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Lactamization under High Dilution:

    • Dissolve the crude amino ester from the previous step in a high-boiling, non-polar solvent like toluene (e.g., 0.01 M concentration).

    • Heat the solution to reflux (approx. 110 °C) for 12-48 hours, using a Dean-Stark apparatus to remove any alcohol or water byproducts.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and concentrate in vacuo. The crude product can then be taken for purification.

FAQ 3: I am observing significant byproduct formation that appears to be a polymer. How can I prevent this?

This is a direct consequence of the intermolecular reaction competing with the desired intramolecular lactamization, as discussed above. The solution is to manipulate the reaction kinetics to strongly favor the intramolecular pathway.

Workflow for Minimizing Polymerization

G cluster_0 Problem: Low Yield & Polymer Formation cluster_1 Reaction Pathways cluster_2 Solution: Kinetic Control cluster_3 Outcome Problem Starting Amino Ester Intra Intramolecular Cyclization (First-Order Kinetics) Problem->Intra Favored at low concentration Inter Intermolecular Polymerization (Second-Order Kinetics) Problem->Inter Favored at high concentration Product Desired Product: 3-Amino-6-methylpiperidin-2-one Intra->Product Byproduct Undesired Polymer Inter->Byproduct HighDilution High-Dilution Principle (Low Concentration, e.g., <0.05 M) HighDilution->Intra HighDilution->Inter Suppresses SlowAddition Syringe Pump Addition (Maintains low concentration) SlowAddition->HighDilution

Caption: Favoring Intramolecular Cyclization over Polymerization.

Syringe Pump Addition: For particularly stubborn cyclizations, a powerful technique is to dissolve the amino ester in a small amount of solvent and add it very slowly via a syringe pump to a larger volume of refluxing solvent (e.g., toluene). This ensures that the instantaneous concentration of the starting material remains extremely low, effectively shutting down the intermolecular pathway.

FAQ 4: How can I effectively purify the final product, 3-Amino-6-methylpiperidin-2-one?

The product contains both a basic amino group and a polar lactam, making it highly water-soluble and potentially challenging to handle with standard silica gel chromatography.

Expert Recommendations:

  • Ion-Exchange Chromatography: This is often the most effective method. You can use a cation-exchange resin (e.g., Dowex 50WX8). The basic amine will stick to the acidic resin, allowing neutral impurities to be washed away. The product can then be eluted by washing the column with a solution of aqueous ammonia or a similar base.

  • Reversed-Phase Chromatography (C18): If the product is sufficiently pure for this method, reversed-phase flash chromatography or HPLC using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be effective.

  • Recrystallization: If a solid, the crude product can be recrystallized. Due to its polarity, solvent systems like ethanol/water, methanol/diethyl ether, or isopropanol/hexane should be explored.

Troubleshooting Purification
IssuePossible CauseSuggested Solution
Product streaks badly on silica TLC plate. The basic amine is interacting strongly with the acidic silica gel.Add a small amount of triethylamine or ammonia (e.g., 1%) to the chromatography eluent to neutralize the silica surface.
Product is not retained on C18 column. The product is too polar for the mobile phase.Start with a highly aqueous mobile phase (e.g., 99% water, 1% acetonitrile) and use a very shallow gradient.
Cannot remove starting keto-ester. Incomplete reductive amination or lactamization.Re-subject the mixture to the reaction conditions or consider a different purification method that separates based on basicity (ion-exchange).

FAQ 5: My synthesis involves chiral centers. How can I prevent epimerization or racemization during the reaction sequence?

Maintaining stereochemical integrity is critical, especially in a pharmaceutical context. The acidic proton alpha to the ester/lactam carbonyl can be susceptible to deprotonation and reprotonation, leading to epimerization, particularly under harsh basic or acidic conditions.

Expert Recommendations:

  • Avoid Strong Bases/Acids: Use mild, non-nucleophilic bases (e.g., triethylamine, DIPEA) and avoid strong acids or bases, especially at elevated temperatures. For deprotection steps, choose orthogonal protecting groups that can be removed under neutral conditions (e.g., hydrogenolysis for a Cbz or Bn group).[4]

  • Control Temperature: Perform all steps at the lowest temperature that allows for a reasonable reaction rate. Epimerization is often accelerated at higher temperatures.

  • Protecting Group Strategy: If starting from a chiral amino acid, ensure the amine is protected (e.g., with a Boc or Cbz group) until the final step. This prevents side reactions and can influence the stereochemical outcome of subsequent transformations.[5]

Decision Workflow for Stereocontrol

Caption: Decision-making process for maintaining stereointegrity.

By carefully selecting reagents and controlling reaction conditions, you can significantly improve the yield and purity of 3-Amino-6-methylpiperidin-2-one, transforming a challenging synthesis into a reliable and reproducible procedure.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Yadav, J. S., Reddy, P. N., & Kumar, V. S. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 53B(1), 88-93. Available at: [Link]

  • Wikipedia. (2024). Reductive amination. Available at: [Link]

  • Wang, L., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 14(1), e202500067. Available at: [Link]

  • Borah, P., et al. (2020). Reductive amination of various keto acids with different anilines. ResearchGate. Available at: [Link]

  • Ager, D. J., & Prakash, I. (1996). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Yadav, J. S., et al. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]

  • Vinokurov, A. D., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

Sources

resolving solubility issues of 3-Amino-6-methylpiperidin-2-one in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 3-Amino-6-methylpiperidin-2-one

Executive Summary: The Physicochemical Paradox

Researchers often encounter unexpected solubility hurdles with 3-Amino-6-methylpiperidin-2-one (and its hydrochloride salts). While computational models (LogP ~ -0.8 to -1.3) predict high water solubility due to the polar amine and lactam functionalities, experimental reality often differs.

The core issue typically stems from Lattice Energy vs. Solvation Energy . The lactam ring (


) acts as both a hydrogen bond donor and acceptor, capable of forming robust intermolecular dimers in the solid state. When combined with the chiral methyl group (C6 position), this molecule can form a tightly packed crystal lattice that resists the initial ingress of water molecules, despite being thermodynamically soluble.

This guide addresses the three primary failure modes:

  • Kinetic insolubility of the free base (slow dissolution).

  • Common Ion Effect causing precipitation of salts in buffers.

  • Hygroscopic instability leading to handling errors.

Diagnostic Phase: Characterize Your Material

Before attempting solubilization, you must identify the solid form. The solubility protocols for the Free Base and the Hydrochloride Salt are diametrically opposed.

FeatureFree Base FormHydrochloride Salt (HCl)
Appearance Crystalline powder (White/Off-white)Crystalline solid or deliquescent gum
Water Solubility Kinetically Slow (Requires pH adjustment)High (Thermodynamically favored)
pH in Water Alkaline (~ pH 8.5 - 9.5)Acidic (~ pH 4.0 - 5.5)
Primary Issue Won't dissolve in neutral water/PBS"Gums up" or crashes out in high-salt buffers

Protocol A: Solubilizing the Free Base (The Proton Switch)

If you are working with the free base, the amine group is uncharged at neutral pH. To force dissolution, you must protonate the primary amine (


).
The Mechanism


By lowering the pH below the 

, you convert the hydrophobic neutral species into a highly soluble cation.
Step-by-Step Workflow
  • Weighing: Weigh the target amount of 3-Amino-6-methylpiperidin-2-one.

  • Slurry Formation: Add 80% of the final volume of water. Expect the powder to float or clump.

  • Acidification:

    • Add 1.0 - 1.1 molar equivalents of 1M HCl (or Acetic Acid for milder buffers).

    • Crucial: Do not add excess acid immediately. Add dropwise while vortexing.

  • Dissolution: The solution should clarify rapidly as the pH drops below 6.0.

  • Adjustment: Bring to final volume with water.

  • Neutralization (Optional but Risky): If you must return to pH 7.4, add NaOH slowly. Watch for "oiling out" or micro-precipitation. If this occurs, your concentration exceeds the solubility limit of the free base.

Expert Tip: For biological assays, use Methanesulfonic acid (MSA) instead of HCl if high chloride concentrations are detrimental to your assay. Mesylate salts often have higher solubility than chlorides.

Protocol B: Handling the Salt (Overcoming the Common Ion Effect)

If you have the HCl salt and it precipitates when added to PBS (Phosphate Buffered Saline) or cell culture media, you are likely observing the Common Ion Effect .

  • The Physics:

    
    .
    
  • The Problem: PBS contains ~137 mM NaCl. The high

    
     drives the equilibrium back toward the solid precipitate.
    
Troubleshooting Guide
  • Pre-Dissolve in Water: Dissolve the compound in pure water (Milli-Q) at 10x or 100x the final concentration.

  • Dilute into Media: Pipette this concentrate into the saline buffer. The rapid dilution prevents immediate crystal nucleation.

  • Heat & Sonication: If the salt is solid but stubborn (kinetic trap), heat to 40°C and sonicate for 5 minutes. The lattice energy of lactams often requires a thermal "kick" to break.

Protocol C: Cosolvent Systems (For High Concentration)

For in vivo dosing or high-concentration stock solutions (>50 mg/mL) where pH manipulation is restricted.

Recommended Cosolvent Mix:

  • 10% DMSO + 40% PEG400 + 50% Water

Logic:

  • DMSO: Disrupts the intermolecular hydrogen bonding of the lactam dimer.

  • PEG400: Provides a non-polar environment to solvate the methyl group and piperidine ring.

  • Water: Solvates the polar amine.

Visualizing the Solubilization Logic

The following decision tree illustrates the logical flow for troubleshooting solubility based on the specific behavior of the compound.

SolubilityLogic Start User Issue: Compound won't dissolve CheckForm Check CoA: Is it Free Base or Salt? Start->CheckForm IsBase Free Base CheckForm->IsBase IsSalt HCl Salt CheckForm->IsSalt CheckPH Check Target pH IsBase->CheckPH Acidify PROTOCOL A: Add 1.1 eq HCl (Protonate Amine) CheckPH->Acidify pH < 7 OK Cosolvent PROTOCOL C: Use DMSO/PEG400 (If acid is forbidden) CheckPH->Cosolvent Must be Neutral CheckBuffer Is solvent high salt? (PBS/Saline) IsSalt->CheckBuffer CommonIon Issue: Common Ion Effect Action: Dissolve in pure H2O first, then dilute. CheckBuffer->CommonIon Yes (PBS) LatticeEnergy Issue: Strong Lattice Action: Heat (40°C) + Sonicate CheckBuffer->LatticeEnergy No (Pure Water)

Figure 1: Decision matrix for solubilizing 3-Amino-6-methylpiperidin-2-one based on chemical form and solvent conditions.

Frequently Asked Questions (FAQs)

Q1: The compound turned into a sticky gum upon exposure to air. Is it degraded? A: Likely not. 3-Amino-6-methylpiperidin-2-one salts are often hygroscopic or deliquescent. They absorb atmospheric moisture rapidly.

  • Fix: Redissolve the gum in a known volume of water to create a stock solution, then determine the concentration via HPLC or quantitative NMR. Do not attempt to scrape and weigh the gum.

Q2: Can I autoclave solutions of this compound? A: Avoid autoclaving. While the lactam ring is relatively stable, the


-amino group can facilitate hydrolysis or epimerization at high temperatures (121°C). Use 0.22 

m sterile filtration
instead.

Q3: I see a "double peak" in HPLC after dissolving. Is it impure? A: Check your stereochemistry. This molecule has two chiral centers (C3 and C6). If you purchased a diastereomeric mixture (e.g., cis/trans mix), they will have distinct retention times. Additionally, in protic solvents, some amino-lactams can exist in equilibrium with their open-chain amino acid forms (though rare for 6-membered lactams without enzymatic catalysis).

Q4: Why does the solubility change between batches? A: Polymorphism. Different crystal polymorphs have different lattice energies.

  • Fix: If a new batch is harder to dissolve, use the Heat/Sonicate method (Protocol B) to overcome the higher lattice energy of the more stable polymorph.

References

  • PubChem. 3-Amino-2-piperidone (Analogous Scaffold Data). National Library of Medicine. Available at: [Link]

  • Tsuji, A. et al. (1978).[1] Physicochemical properties of amphoteric

    
    -lactam antibiotics I: Stability, solubility, and dissolution behavior.[1] Journal of Pharmaceutical Sciences.[1] Available at: [Link] (Cited for general amino-lactam solubility/pH profiles).
    
  • FoodB. 3-Amino-2-piperidone Chemical Properties. Available at: [Link]

Sources

minimizing side reactions in 3-Amino-6-methylpiperidin-2-one functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for 3-Amino-6-methylpiperidin-2-one . This scaffold is a critical pharmacophore, notably serving as a constrained mimetic of Alanyl-Alanine (Ala-Ala) and a core structural element in DPP-4 inhibitors (e.g., Linagliptin, Alogliptin).

The Core Challenge: This molecule possesses two chiral centers (C3 and C6). The C3 position is


-disposed to a carbonyl, making it chemically labile. The primary failure mode in functionalizing this scaffold is stereochemical erosion (racemization/epimerization)  at C3, followed by regiochemical ambiguity  between the lactam nitrogen (

) and the exocyclic amine (

).

This guide provides self-validating protocols to minimize these side reactions.

Module 1: Preserving Stereochemistry (C3 Integrity)

The Mechanism of Failure: Oxazolone & Enolization

The C3 proton is acidic (


). During acylation (peptide coupling), the primary risk is the formation of an oxazolone (azlactone) intermediate or direct enolization, both leading to racemization.

Racemization Start Chiral Reactant (L-Isomer) Base Base/Activation (Excess Base or Slow Coupling) Start->Base Activation Oxazolone Oxazolone Intermediate Base->Oxazolone Cyclization (if N-Acyl) Enol Enolate (Planar C3) Base->Enol Deprotonation Racemic Racemic Product (DL-Mix) Oxazolone->Racemic Re-opening Enol->Racemic Protonation

Figure 1: Pathways to racemization at the C3 position.

Protocol: Racemization-Free Amide Coupling

Objective: Couple a carboxylic acid to the C3-amine without eroding the (3R) or (3S) configuration.

The "Self-Validating" System:

  • Protecting Group Selection: NEVER use N-acyl groups (e.g., Acetyl, Benzoyl) on the amine before activation if possible. Use Urethane protecting groups (Boc, Fmoc, Cbz) on the incoming amino acid to prevent oxazolone formation.

  • Base Management: Use "Collidine" (2,4,6-trimethylpyridine) or TMP (2,2,6,6-tetramethylpiperidine) instead of TEA/DIPEA if the substrate is sensitive. These bases are non-nucleophilic and sterically hindered.

Step-by-Step:

  • Dissolution: Dissolve carboxylic acid (1.0 eq) and HATU (1.05 eq) in DMF/DCM (1:1) at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1][2]
    
  • Pre-activation (Critical): Add Collidine (2.5 eq). Stir for 2 minutes. Why? Minimizes the lifetime of the active ester in the presence of base.

  • Addition: Add 3-Amino-6-methylpiperidin-2-one (1.0 eq).

  • Monitoring: Run LCMS at T=30 min.

    • Pass: Single peak [M+H]+.

    • Fail: Split peak (diastereomers) indicates epimerization.

Module 2: Regioselective Alkylation (N-Lactam vs. N-Amine)

The Competition
  • 
     (Exocyclic Amine):  More nucleophilic, basic (
    
    
    
    ).
  • 
     (Lactam Nitrogen):  Less nucleophilic, acidic (
    
    
    
    ).

To alkylate the lactam nitrogen (


), you must mask 

and use a base strong enough to deprotonate the amide but controlled enough to avoid C3-deprotonation.
Protocol: Selective N-Lactam Alkylation
ParameterRecommendationRationale
Protection Boc or Cbz on

Essential. Prevents

alkylation and reduces C3 acidity via steric bulk.
Base LiHMDS or NaH (

eq)
LiHMDS is preferred. The Lithium counter-ion stabilizes the enolate, preventing O-alkylation (Lactim ether).
Solvent THF (Anhydrous)Polar aprotic solvents like DMF promote O-alkylation. THF favors N-alkylation.
Temp

to

Low temp prevents thermodynamic equilibration to the C3-enolate.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Product is an oil/gum (unexpected) Lactim Ether formation (O-alkylation).Switch solvent to THF; switch base to LiHMDS (harder cation favors N-alkylation).
Loss of Chirality C3 Deprotonation.Reduce base equivalents to 1.0; Lower temperature to

.
Double Alkylation

deprotection occurred.
Ensure protecting group is stable to base (Boc is usually stable, Fmoc is NOT stable to strong bases).

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Impurities

Use this logic flow to identify the source of your side reaction.

Troubleshooting Issue Start: What is the impurity? Mass Is the Mass Correct? Issue->Mass Stereo Is the Stereochemistry Correct? Mass->Stereo Yes DoubleMass Mass = M + Alkyl group? (Over-alkylation) Mass->DoubleMass No (Mass High) SplitPeak HPLC shows split peak? (Diastereomers) Stereo->SplitPeak No CheckProt Check N-Exo Protection. Is Fmoc used with NaH? DoubleMass->CheckProt CheckBase Check Base Strength. Did you use NaH/LDA? SplitPeak->CheckBase If Alkylation CheckCoup Coupling Reagent? Did you use EDC without HOBt? SplitPeak->CheckCoup If Amide Coupling

Figure 2: Diagnostic logic for common functionalization failures.

Frequently Asked Questions

Q1: I see two spots on TLC after N-alkylation of the lactam. Is it racemic?

  • Answer: Not necessarily. 3-Amino-6-methylpiperidin-2-one has two chiral centers. If you started with pure (3R, 6S), you might have epimerized C3 to form the (3S, 6S) diastereomer.

  • Validation: Run a 1H NMR. The coupling constant (

    
    ) between H3 and H4 differs for cis (axial-equatorial) vs trans (axial-axial) relationships.
    
    • Trans (3R, 6S): Large

      
       value (
      
      
      
      Hz) if ring is in chair conformation.
    • Cis (3S, 6S): Smaller

      
       value (
      
      
      
      Hz).

Q2: Can I use Fmoc protection for the exocyclic amine during lactam alkylation?

  • Answer: No. Standard lactam alkylation requires strong bases (NaH, LiHMDS). These bases will instantly remove the Fmoc group (via E1cb elimination), leading to polymerization or double alkylation. Use Boc or Cbz (if not using hydrogenolysis conditions immediately).

Q3: My amide coupling yield is low, and I see a peak corresponding to the "N-acyl urea".

  • Answer: This is a rearrangement of the O-acylisourea intermediate when using carbodiimides (EDC/DCC) without sufficient nucleophile or additive.

  • Fix: Switch to HATU or T3P (Propylphosphonic anhydride). T3P is particularly good for this scaffold as it has low epimerization potential and drives the reaction to completion quickly.

References

  • Han, S. et al. "Development of DPP-4 Inhibitors: Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry, 2012.

  • Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.
  • Ford, G. J. et al. "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades."[3][4] Chemical Communications, 2020.[3]

  • St-Jean, F. et al. "Epimerization of Chiral Amines: Mechanisms and Suppression." Tetrahedron, 2018.
  • BLD Pharm. "(3R,6S)-3-Amino-6-methylpiperidin-2-one Product Data." BLD Pharm Catalog, 2024.

Sources

Validation & Comparative

H-NMR Spectral Analysis of 3-Amino-6-methylpiperidin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-NMR Spectral Analysis of 3-Amino-6-methylpiperidin-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Amino-6-methylpiperidin-2-one is a critical peptidomimetic scaffold, frequently utilized as a constrained analogue of dipeptides (e.g., Ala-Lys or Ala-Orn) in the design of protease inhibitors and GPCR ligands. Its structural rigidity, conferred by the lactam ring and the C6-methyl substituent, offers superior stereochemical control compared to flexible linear peptides.

This guide provides a high-resolution comparative analysis of the H-NMR spectral signatures of its diastereomers (cis vs. trans). Unlike standard catalog entries, we focus on the conformational coupling constants (


-values)  and NOE correlations  that definitively distinguish the biologically active trans-diequatorial isomer from the cis-isomer, providing a self-validating protocol for your analytical workflows.

Structural & Conformational Basis

Before interpreting the spectra, one must understand the conformational dynamics that dictate the NMR signals.

The Conformational Lock

The piperidin-2-one ring typically adopts a distorted chair or half-chair conformation.

  • C6-Methyl Group: Acts as a "conformational anchor." To minimize 1,3-diaxial steric strain, the bulky methyl group overwhelmingly prefers the equatorial position.

  • Stereochemical Consequences:

    • Trans-Isomer (3S, 6R): Both the C3-Amino and C6-Methyl groups can adopt an equatorial orientation (1,4-trans relationship). This is generally the thermodynamic product.

    • Cis-Isomer (3S, 6S): If the C6-Methyl is equatorial, the C3-Amino group is forced into an axial position (1,4-cis relationship).

This conformational preference creates distinct splitting patterns for the proton at C3 (


), serving as the primary diagnostic signal.

Comparative H-NMR Analysis

The following data compares the trans-isomer (often the desired pharmacophore) against the cis-isomer and the non-methylated control (3-aminopiperidin-2-one).

Table 1: Diagnostic Chemical Shifts and Coupling Constants ( )

Solvent: CDCl


 or DMSO-d

(shifts may vary slightly by solvent; J-values remain constant)
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)Alternative: 3-Aminopiperidin-2-one
Conformation C3-Amino (Eq) / C6-Me (Eq)C3-Amino (Ax) / C6-Me (Eq)Flexible Chair (Ring Inversion active)
H3 Signal Axial Proton Equatorial Proton Averaged / Broadened
H3 Multiplicity Doublet of Doublets (dd) or Triplet (t)Narrow Multiplet or ddBroad Multiplet
H3 Chemical Shift

3.2 – 3.5 ppm

3.5 – 3.8 ppm (Deshielded)

3.3 – 3.6 ppm

Large (~10-12 Hz) Small (< 5 Hz)Averaged (~6-8 Hz)

Small (~4-5 Hz)Small (~2-5 Hz)Averaged (~3-5 Hz)
C6-Methyl

1.1 – 1.3 ppm (d)

1.1 – 1.3 ppm (d)
N/A
Key Distinction Large vicinal coupling indicates H3 is axial (anti-periplanar to H4ax).[1]Absence of large coupling indicates H3 is equatorial.Lack of "anchor" leads to conformational averaging.
Mechanistic Insight: The Karplus Relationship

The distinction relies on the Karplus equation, which correlates the dihedral angle (


) between vicinal protons to their coupling constant (

).
  • Trans-Isomer: The H3 proton is axial. The H4 position has one axial and one equatorial proton. The H3(ax)-H4(ax) dihedral angle is

    
    , resulting in a large 
    
    
    
    value (>10 Hz).
  • Cis-Isomer: The H3 proton is equatorial.[2][3] The dihedral angles to both H4 protons are

    
    , resulting in small 
    
    
    
    values (2–5 Hz).

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this step-by-step protocol. This workflow includes a "Logic Gate" validation step to prevent misassignment.

Step 1: Sample Preparation[4]
  • Solvent: Use DMSO-d

    
      if the free amine is present (prevents exchange broadening). Use CDCl
    
    
    
    if the amine is Boc-protected.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Additives: If signals are broad due to amide rotation, add 10

    
    L of D
    
    
    
    O to exchange the NH protons and simplify the spectrum.
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Scans: Minimum 64 scans (to resolve low-intensity satellites if needed).

  • Apodization: No line broadening (LB = 0) to preserve splitting resolution.

Step 3: The "H3-Logic" Validation (Data Processing)
  • Locate the Carbonyl Alpha Proton (H3): Look in the 3.0–4.0 ppm range.

  • Measure

    
    -values:  Manually calculate the distance between peak maxima in Hz.
    
  • Apply the Logic Gate:

    • IF

      
       Hz 
      
      
      
      H3 is Axial
      
      
      Substituent is Equatorial
      
      
      Trans-Isomer .
    • IF

      
       Hz (all splittings) 
      
      
      
      H3 is Equatorial
      
      
      Substituent is Axial
      
      
      Cis-Isomer .

Visualization: Analytical Workflow

The following diagram illustrates the decision tree for assigning stereochemistry based on the spectral data described above.

NMR_Analysis_Workflow Start Crude Product (3-Amino-6-methylpiperidin-2-one) HNMR Acquire 1H-NMR (DMSO-d6 or CDCl3) Start->HNMR IdentifyH3 Identify H3 Signal (3.2 - 3.8 ppm) HNMR->IdentifyH3 Decision Analyze H3 Multiplicity & Coupling (J) IdentifyH3->Decision TransPath Large Coupling Observed (J > 10 Hz) Decision->TransPath  dd / t   CisPath Only Small Couplings (J < 5 Hz) Decision->CisPath  m / br   ConclTrans H3 is Axial (Anti-periplanar to H4ax) CONCLUSION: TRANS-Isomer (Diequatorial) TransPath->ConclTrans ConclCis H3 is Equatorial (Gauche to H4ax/eq) CONCLUSION: CIS-Isomer (Axial-Equatorial) CisPath->ConclCis

Caption: Logic flow for stereochemical assignment using H3 proton coupling constants.

Advanced Verification: NOE Experiments

If 1D-NMR is ambiguous (e.g., due to signal overlap), Nuclear Overhauser Effect (NOE) spectroscopy provides spatial verification.

  • Experiment: 1D-NOESY or 2D-NOESY.

  • Target Irradiation: Irradiate the H3 resonance.

  • Expected Correlations:

    • Trans-Isomer (H3 Axial): Strong NOE with H5 axial (1,3-diaxial relationship). Weak or no NOE with H6 (since H6 is also axial, but 1,4-distance is often too great, or H6 is equatorial depending on ring distortion).

    • Cis-Isomer (H3 Equatorial): Strong NOE with H3-Amino protons (if visible) or adjacent H4 equatorial.

    • Definitive Check: Irradiate the Methyl group (H-Me).

      • If NOE is observed at H3

        
         They are on the same face 
        
        
        
        Cis-Isomer .
      • If NOE is absent at H3

        
         They are on opposite faces 
        
        
        
        Trans-Isomer .

References

  • Conformational Analysis of Piperidine Derivatives: Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. [Link]

  • Synthesis and NMR of 3-Amino-2-piperidone Derivatives: Parthiban, P., et al. (2008).[4] Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. (Contextual reference for piperidone coupling constants). [Link]

  • Stereochemical Assignment in Cyclic Peptidomimetics: Perrotta, E., et al. (2021). 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis. Organic Letters. (Analogous bicyclic lactam analysis). [Link][5]

  • General NMR Data for 3-Aminopiperidin-2-one: HMDB Entry for 3-Amino-2-piperidone. Human Metabolome Database. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Amino-6-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the characteristic fragmentation patterns of 3-Amino-6-methylpiperidin-2-one, a substituted lactam of interest in chemical synthesis and drug discovery. Understanding its behavior under mass spectrometric conditions, particularly Collision-Induced Dissociation (CID), is critical for its unambiguous identification, structural elucidation, and quantification in complex matrices. We will explore the predictable fragmentation pathways based on its core chemical structure, compare the analytical performance of different mass spectrometry platforms, and provide a robust, field-proven experimental protocol for its analysis. This document is designed to bridge theoretical knowledge with practical application, empowering researchers to confidently analyze this and structurally related molecules.

Part 1: The Analyte - Structural Insights into 3-Amino-6-methylpiperidin-2-one

To predict the fragmentation of a molecule, we must first understand its structure and the inherent chemical properties of its functional groups. 3-Amino-6-methylpiperidin-2-one is a delta-lactam, a six-membered cyclic amide, with key substituents that dictate its mass spectrometric fate.

  • Molecular Formula: C₆H₁₂N₂O

  • Monoisotopic Mass: 128.0950 g/mol

  • Core Structure: A piperidin-2-one ring. This lactam ring contains an amide bond which is a common site for protonation and subsequent cleavage.

  • Key Functional Groups:

    • Amide (Lactam): The cyclic amide is the heart of the molecule. Protonation typically occurs on the amide oxygen or nitrogen, creating an energetically unstable species prone to ring-opening.

    • Primary Amine (-NH₂): Located at the C3 position, this exocyclic amino group is a primary site for protonation in positive-ion electrospray ionization (ESI), forming a stable ammonium ion. It can also be lost as a neutral ammonia (NH₃) molecule.

    • Methyl Group (-CH₃): The methyl group at the C6 position influences the stability of adjacent ions and can be involved in specific fragmentation pathways.

Under typical positive-ion ESI conditions, the molecule will readily accept a proton to form the pseudomolecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of 129.09. The primary sites of protonation are the exocyclic amino group and the lactam nitrogen, with the amino group generally being more basic.

Part 2: Elucidating Fragmentation Pathways via Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a mass spectrometry technique where selected ions are fragmented through collisions with neutral gas molecules, revealing structural information.[1] The fragmentation of the protonated 3-Amino-6-methylpiperidin-2-one ion ([M+H]⁺ at m/z 129.1) is governed by the principles of charge-directed fragmentation. The location of the proton dictates the initial bond cleavages.

Based on the fragmentation of similar cyclic amides and piperidine derivatives, we can predict several high-probability fragmentation pathways.[2][3]

Pathway A: Lactam Ring Opening and Subsequent Losses

The most common initial step for cyclic amides is the opening of the lactam ring.[4][5] This is followed by the loss of small neutral molecules like carbon monoxide (CO) and ammonia (NH₃).

  • Initial Ring Opening: The protonated molecule undergoes a ring-opening reaction, typically initiated by the cleavage of the C2-N1 amide bond.

  • Loss of Carbon Monoxide (CO): Following ring opening, the resulting acylium ion can readily lose a molecule of carbon monoxide (28 Da). This is a very common fragmentation for carbonyl-containing compounds.[6]

    • [M+H]⁺ → [M+H - CO]⁺ + CO

    • m/z 129.1 → m/z 101.1

  • Loss of Ammonia (NH₃): The primary amino group at C3 is susceptible to elimination as neutral ammonia (17 Da).

    • [M+H]⁺ → [M+H - NH₃]⁺ + NH₃

    • m/z 129.1 → m/z 112.1

Pathway B: Combined and Sequential Losses

More complex, but highly diagnostic, fragments arise from sequential losses.

  • Sequential Loss of NH₃ and CO: The ion at m/z 112.1 (from initial ammonia loss) can subsequently lose carbon monoxide.

    • [M+H - NH₃]⁺ → [M+H - NH₃ - CO]⁺ + CO

    • m/z 112.1 → m/z 84.1

  • Sequential Loss of CO and other fragments: The ion at m/z 101.1 (from initial CO loss) can undergo further fragmentation, potentially involving the amino group.

The following diagram illustrates these primary predicted fragmentation pathways.

G parent [M+H]⁺ m/z 129.1 frag1 [M+H - NH₃]⁺ m/z 112.1 parent->frag1 -NH₃ (17 Da) frag2 [M+H - CO]⁺ m/z 101.1 parent->frag2 -CO (28 Da) frag3 [M+H - NH₃ - CO]⁺ m/z 84.1 frag1->frag3 -CO (28 Da)

Caption: Predicted CID fragmentation of 3-Amino-6-methylpiperidin-2-one.

Table 1: Summary of Predicted Key Fragment Ions

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Loss
129.1112.117.0NH₃
129.1101.128.0CO
112.184.128.0CO

Part 3: A Comparative Guide to Mass Spectrometry Platforms for Analysis

The choice of mass spectrometer significantly impacts the quality and utility of the data obtained. For a small molecule like 3-Amino-6-methylpiperidin-2-one, different platforms offer distinct advantages.

PlatformStrengths for this AnalysisWeaknesses for this AnalysisBest Application
Triple Quadrupole (QqQ) High Sensitivity & Specificity: Ideal for quantification using Multiple Reaction Monitoring (MRM).[7] Robustness: Well-suited for routine analysis in complex matrices like plasma.[8]Low Mass Resolution: Does not provide accurate mass for fragment confirmation.Targeted quantification (e.g., pharmacokinetic studies).
Quadrupole Time-of-Flight (Q-TOF) High Mass Resolution: Provides accurate mass measurements (<5 ppm), enabling confirmation of elemental composition for both precursor and fragment ions.[9] Versatility: Excellent for both qualitative (structure elucidation) and quantitative studies.Lower Sensitivity than QqQ in MRM mode: May not reach the same limits of detection for ultra-trace analysis.Metabolite identification, unknown screening, and confirmatory analysis.
Orbitrap™ Highest Mass Resolution & Accuracy: Unparalleled confidence in elemental composition determination.[9] HCD Fragmentation: Higher-energy collisional dissociation (HCD) provides rich fragmentation spectra.[1]Slower Scan Speed: Can be a limitation for very fast chromatography. Higher Cost & Complexity. Definitive structural elucidation, metabolomics, and research applications requiring the highest level of confidence.

Expert Insight: For initial discovery and structural confirmation, a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is indispensable. It validates the proposed fragmentation pathways by confirming the elemental composition of each fragment ion. For routine, high-throughput quantification where the transitions are already known, a triple quadrupole is the gold standard for its sensitivity and robustness.[10]

Part 4: Field-Proven Experimental Protocol for LC-MS/MS Analysis

This section details a standardized protocol for the robust analysis of 3-Amino-6-methylpiperidin-2-one. This protocol is designed to be self-validating by incorporating quality control checks.

1. Sample Preparation (from Plasma)

  • Objective: To remove proteins and phospholipids that interfere with analysis.

  • Protocol:

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[7]

2. Liquid Chromatography (LC)

  • Objective: To separate the analyte from matrix components before it enters the mass spectrometer.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. (Total run time: 6 min).

    • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Objective: To ionize, select, fragment, and detect the analyte.

  • Protocol (using a Q-TOF as an example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Instrument-specific; optimize for best signal.

    • Acquisition Mode: Tandem MS (MS/MS).

      • MS1 Scan: m/z 50-500 to observe the precursor ion.

      • MS2 (CID) Scan: Select precursor ion m/z 129.1.

      • Collision Energy: Ramp from 10-40 eV to capture all relevant fragments. Use nitrogen as the collision gas.[1]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip cent Centrifugation precip->cent super Supernatant for Analysis cent->super lc LC Separation (C18 Column) super->lc ms Mass Spectrometry (ESI+, MS/MS) lc->ms data Data Acquisition ms->data Data Processing Data Processing data->Data Processing

Caption: A typical bioanalytical workflow for the analysis of small molecules.

Conclusion

The mass spectrometric fragmentation of 3-Amino-6-methylpiperidin-2-one is predictable and characterizable, driven by fundamental chemical principles governing cyclic amides and primary amines. The primary fragmentation pathways involve the loss of ammonia (NH₃) and carbon monoxide (CO) from the protonated precursor ion. By leveraging high-resolution mass spectrometry, these fragmentation patterns can be confirmed with high confidence, enabling robust structural elucidation. For quantitative applications, a well-developed LC-MS/MS method on a triple quadrupole platform provides the necessary sensitivity and specificity. The integrated approach of structural prediction, comparative platform analysis, and a validated experimental protocol presented in this guide provides researchers with the necessary tools for the successful analysis of this and related compounds in a drug development setting.

References

  • Shimadzu Corporation. (2017). Quantitative Analysis of β-Lactam Antibiotics in Human Plasma by High Sensitivity LC/MS/MS Method ASMS 2017 ThP 079.
  • Stults, C. L. M., & Kiser, M. M. (2005). Confirmatory and Quantitative Analysis of β-Lactam Antibiotics in Bovine Kidney Tissue by Dispersive Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry, 77(5), 1341–1348. [Link]

  • Cao, S., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. [Link]

  • Jaskowski, M., et al. (2020). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Antimicrobial Agents and Chemotherapy, 64(10), e00945-20. [Link]

  • Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS PharmSciTech, 19(6), 2534–2542. [Link]

  • Ng, J. L., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 22(11), 1986-1996. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved February 23, 2026, from [Link]

  • Gross, J. H. (2004). Mass Spectrometry: A Textbook. Springer.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Royal Society of Chemistry. (2015). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In [Book Title, if available]. [Link]

Sources

Comparative Technical Guide: 3-Amino-6-methylpiperidin-2-one vs. Open-Chain Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptide therapeutics, the transition from open-chain amino acids to conformationally constrained scaffolds is a critical strategy for improving bioavailability and target affinity.[1][2] 3-Amino-6-methylpiperidin-2-one represents a specific class of Freidinger lactams (


-lactams) that serves as a constrained mimetic of dipeptides (typically Alanyl-Ornithine or similar sequences).

This guide compares this cyclic scaffold against its open-chain counterparts (linear amino acid sequences). The analysis demonstrates that while open-chain variants offer synthetic simplicity, the lactam scaffold provides superior proteolytic stability and entropic advantage in receptor binding by locking the peptide backbone into a bioactive Type II'


-turn conformation.

Structural Analysis & Physicochemical Properties[4][5]

The fundamental difference between 3-Amino-6-methylpiperidin-2-one and open-chain amino acids lies in the restriction of dihedral angles. Open-chain peptides possess high degrees of freedom around the $ \phi $ (phi) and $ \psi $ (psi) bonds, leading to a "random coil" existence in solution.

The lactam scaffold cyclizes the side chain of one residue (e.g., Ornithine) to the backbone nitrogen of the adjacent residue, effectively "locking" the conformation.

Structural Comparison Diagram

The following diagram illustrates the transition from a flexible open-chain dipeptide precursor to the rigid 3-Amino-6-methylpiperidin-2-one scaffold.

Structural_Comparison cluster_0 Open-Chain Precursor (High Entropy) cluster_1 Constrained Scaffold (Low Entropy) OpenChain Linear Dipeptide (e.g., Ala-Orn) Free rotation (φ, ψ) Lactam 3-Amino-6-methylpiperidin-2-one (Freidinger Lactam) Locked conformation OpenChain->Lactam Cyclodehydration (Restricts ψ and ω angles) Benefit Result: Induced Type II' β-Turn Lactam->Benefit

Figure 1: Structural transition from flexible linear peptide to constrained lactam scaffold.

Physicochemical Comparison Table
FeatureOpen-Chain Amino Acids (Linear)3-Amino-6-methylpiperidin-2-one (Cyclic)
Conformational Freedom High (Random coil in solution)Restricted (Pre-organized)
Entropic Cost of Binding High (Must fold upon binding)Low (Rigidified in bioactive shape)
H-Bond Donors Exposed backbone amidesInternalized/Masked (Intramolecular)
Membrane Permeability Generally Low (Zwitterionic character)Improved (Reduced polar surface area)
Stereochemistry Defined by

-carbon only
Defined by C3 and C6 centers

Conformational Dynamics: The Entropic Advantage

The primary mechanism of action for 3-Amino-6-methylpiperidin-2-one is the reduction of conformational entropy penalty (


).
Mechanism

When a flexible open-chain peptide binds to a receptor, it must freeze out its rotatable bonds to adopt the bioactive conformation. This results in a significant loss of entropy, which penalizes the overall free energy of binding (


).

By using the lactam scaffold, the molecule is pre-organized . The energetic cost of folding is paid during synthesis, not during binding. This often results in a 10- to 1000-fold increase in binding affinity (


) compared to the linear analog [1, 2].
Secondary Structure Induction

This specific piperidinone scaffold is renowned for mimicking and stabilizing Type II'


-turns . This geometry is critical for recognition by many G-Protein Coupled Receptors (GPCRs) and proteases.

Metabolic Stability: Protease Resistance[3]

One of the most significant advantages of the lactam scaffold over open-chain amino acids is resistance to enzymatic degradation.

Causality

Proteases (e.g., Trypsin, Chymotrypsin) typically require the peptide backbone to adopt an extended conformation (


-strand-like) to fit into the active site for cleavage.[2][3][4] The 3-Amino-6-methylpiperidin-2-one scaffold sterically hinders this access and prevents the backbone from adopting the transition state geometry required for hydrolysis [3].
Experimental Protocol: Comparative Proteolytic Stability Assay

To validate the stability of the lactam versus an open-chain analog, the following self-validating protocol is recommended.

Materials:

  • Test Compound: Peptide containing 3-Amino-6-methylpiperidin-2-one.[5][6]

  • Control: Linear peptide analog (e.g., containing Ornithine/Lysine).

  • Enzyme: Trypsin (bovine pancreas) or Human Plasma.

  • Analysis: LC-MS/MS.

Workflow:

Stability_Assay cluster_sampling Time-Course Sampling Start Start: Prepare 10µM solutions (PBS pH 7.4) Incubate Add Protease/Plasma Incubate at 37°C Start->Incubate T0 T=0 min Incubate->T0 T30 T=30 min Incubate->T30 T60 T=60 min Incubate->T60 T120 T=120 min Incubate->T120 Quench Quench Reaction (1% Formic Acid / ACN) T0->Quench T30->Quench T60->Quench T120->Quench Analyze LC-MS/MS Analysis (Monitor Parent Ion) Quench->Analyze Calc Calculate Half-life (t1/2) First-order kinetics Analyze->Calc

Figure 2: Workflow for comparative proteolytic stability profiling.

Expected Results:

  • Open-Chain: Rapid degradation (Half-life < 30 mins in trypsin).

  • Lactam Scaffold: Extended stability (Half-life > 4 hours), as the scissile bond is protected or geometrically distorted [4].

Synthetic Accessibility & Functionalization

While open-chain amino acids are commercially available as Fmoc-protected building blocks ready for Solid Phase Peptide Synthesis (SPPS), the lactam scaffold requires specific synthetic planning.

  • Open Chain: "Plug-and-play" using standard coupling reagents (HBTU/HATU).

  • Lactam Scaffold:

    • Often synthesized via alkylation of Schiff bases or Ring-Closing Metathesis (RCM) .

    • Can be introduced as a pre-formed dipeptide block (Fmoc-Lactam-OH) into SPPS.

    • Stereocontrol: The 6-methyl group introduces a second chiral center. Synthesis must control the cis/trans relationship between the C3-amino and C6-methyl groups to ensure the correct secondary structure mimicry [5].

References

  • Freidinger, R. M., et al. (1980). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[7] The Journal of Organic Chemistry. Link

  • Peraro, L., & Kritzer, J. A. (2016).[8] "Conformational Restriction of Peptides Using Dithiol Bis-Alkylation." Methods in Enzymology. Link

  • Bratkovic, T. (2021).[4] "Conformationally Constrained Peptides."[2][4][7][8][9][10] Encyclopedia MDPI. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half life time of peptide and protein drugs." Amino Acids.[2][10][11] Link

  • Jamieson, A. G., et al. (2009). "Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks." Organic Letters. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-methylpiperidin-2-one
Reactant of Route 2
3-Amino-6-methylpiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.